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Core Science & Biosynthesis

Foundational

Physicochemical Profile and Synthetic Utility of (2-Fluoroprop-2-en-1-yl)(methyl)amine: A Technical Guide

Executive Summary & Chemical Identity (2-Fluoroprop-2-en-1-yl)(methyl)amine (also known as N-methyl-2-fluoroallylamine) is a highly specialized fluorinated aliphatic amine[1]. Bearing the CAS Registry Number 1042171-05-0...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

(2-Fluoroprop-2-en-1-yl)(methyl)amine (also known as N-methyl-2-fluoroallylamine) is a highly specialized fluorinated aliphatic amine[1]. Bearing the CAS Registry Number 1042171-05-0, this molecule serves as a pivotal building block in modern medicinal chemistry[1]. The strategic placement of a fluorine atom directly on the double bond (the 2-position of the allyl group) fundamentally alters the electronic landscape of the molecule. This modification not only modulates the basicity of the adjacent secondary amine but also pre-organizes the molecule's conformation and shields the alkene from rapid oxidative metabolism.

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptors, providing you with the causality behind its physicochemical behavior and field-proven, self-validating protocols for its synthesis and application in complex metathesis reactions[2].

Physicochemical Properties & Mechanistic Causality

The introduction of the highly electronegative fluorine atom onto the allyl framework exerts a profound stereoelectronic influence. Below is a synthesized profile of its core properties, combining structural analog data[3] with predictive chemical principles.

Quantitative Data Summary
PropertyValueCausality & Structural Implication
Molecular Formula C₄H₈FNBaseline stoichiometric identifier[1].
Molecular Weight 89.11 g/mol Low molecular weight ensures high ligand efficiency in fragment-based drug design[1].
Exact Mass 89.064 DaCritical target value for High-Resolution Mass Spectrometry (HRMS) validation[3].
pKa (Conjugate Acid) ~8.5 (Predicted)The β-fluorine exerts a strong inductive electron-withdrawing effect (-I effect), pulling electron density away from the nitrogen lone pair. This lowers the pKa significantly compared to unfluorinated N-methylallylamine (~10.1), increasing the fraction of un-ionized drug at physiological pH (7.4) and enhancing membrane permeability.
LogP (XLogP3) ~0.3 (Predicted)Fluorine substitution slightly increases lipophilicity compared to the non-fluorinated analog, aiding in passive lipid bilayer diffusion.
Topological Polar Surface Area 12.03 ŲThe low TPSA of this secondary amine is highly favorable for Blood-Brain Barrier (BBB) penetration, making it ideal for Central Nervous System (CNS) target design.
Boiling Point 75–85 °C (Predicted)The low molecular weight and limited hydrogen bonding capacity (only one H-bond donor) result in a volatile liquid. Requires cold-trap handling during isolation.
The "Fluorine Effect" in Drug Design

In drug development, unsubstituted allylamines are notorious for undergoing rapid oxidative metabolism—specifically, epoxidation of the double bond by Cytochrome P450 (CYP450) enzymes. The strongly electron-withdrawing fluorine atom lowers the Highest Occupied Molecular Orbital (HOMO) of the alkene. This renders the double bond significantly less susceptible to electrophilic attack by the active-site heme-oxo species of cytochromes, thereby extending the biological half-life of the resulting pharmacophore.

Self-Validating Synthetic Workflow

The synthesis of N-substituted 2-fluoroallylamines has historically been plagued by low yields and over-reduction. However, modern, cost-efficient protocols have established a robust two-step methodology starting from methyl 2-fluoroacrylate[2].

Protocol: Synthesis of (2-Fluoroprop-2-en-1-yl)(methyl)amine

Phase 1: Aminolysis of Methyl 2-fluoroacrylate

  • Reaction Setup: Dissolve methyl 2-fluoroacrylate (1.0 eq) in anhydrous methanol. Cool the system strictly to 0 °C using an ice bath.

  • Reagent Addition: Dropwise add a solution of methylamine (1.2 eq, 33% in EtOH).

    • Causality: The α-fluorine significantly increases the electrophilicity of the ester carbonyl. Cooling to 0 °C is mandatory to prevent exothermic degradation and suppress unwanted Michael addition byproducts.

  • Self-Validation (In-Process): Monitor the reaction via Thin-Layer Chromatography (TLC). The ester starting material will disappear, replaced by the highly polar N-methyl-2-fluoroacrylamide. Validate via FTIR: ensure the complete shift of the ester C=O stretch (~1730 cm⁻¹) to the amide C=O stretch (~1680 cm⁻¹).

  • Workup: Concentrate under reduced pressure to yield the intermediate amide.

Phase 2: Selective Reduction

  • Reaction Setup: Suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert argon atmosphere.

  • Reduction: Slowly add the intermediate amide dissolved in THF.

    • Causality: LiAlH₄ is required to reduce the robust amide bond. However, the reaction temperature must not exceed room temperature to prevent the over-reduction of the delicate fluoroalkene moiety into a fluorinated alkane[4].

  • Quenching (Fieser Method): Quench sequentially with x mL H₂O, x mL 15% NaOH, and 3x mL H₂O.

    • Causality: This specific quenching sequence traps aluminum salts as a granular, easily filterable precipitate rather than a gelatinous emulsion, ensuring high recovery of the volatile amine product.

  • Self-Validation (Product Release): Isolate the product via fractional distillation. Validate via ¹⁹F NMR and ¹H NMR. The vinyl fluorine signal must appear as a distinct multiplet (approx. -110 to -115 ppm). Crucially, the preservation of the terminal alkene protons (~4.5–5.0 ppm) in the ¹H NMR confirms the double bond remained intact during reduction.

Synthesis A Methyl 2-fluoroacrylate B Aminolysis (MeNH2, MeOH) A->B C N-Methyl-2- fluoroacrylamide B->C D Selective Reduction (LiAlH4, THF) C->D E (2-Fluoroprop-2-en-1-yl) (methyl)amine D->E

Caption: Synthesis workflow of (2-Fluoroprop-2-en-1-yl)(methyl)amine from methyl 2-fluoroacrylate.

Advanced Applications: Ring-Closing Metathesis (RCM)

A premier application of (2-Fluoroprop-2-en-1-yl)(methyl)amine is its role as a critical precursor in the synthesis of fluorovinyl-containing lactams via Ring-Closing Metathesis (RCM)[2]. The synthesis of fluorinated alkenes via olefin metathesis is notoriously challenging due to the reluctance of electron-deficient fluoroalkenes to coordinate with transition metal catalysts[5].

The RCM Workflow

When (2-Fluoroprop-2-en-1-yl)(methyl)amine is acylated with a terminal alkenoic acid, it forms a diene amide intermediate[2]. By utilizing robust ruthenium-based catalysts—such as the—the diene undergoes successful cyclization[5].

  • Causality for Catalyst Choice: Standard Grubbs catalysts often fail here because the fluorine atom withdraws electron density from the alkene, slowing down the metallacyclobutane intermediate formation. The Hoveyda-Grubbs Gen II catalyst provides the necessary initiation speed and stability to drive the metathesis of these reluctant substrates, yielding highly valuable fluorinated δ-lactams for medicinal chemistry libraries[5].

RCM A (2-Fluoroprop-2-en-1-yl)(methyl)amine B Acylation with Terminal Alkenoic Acid A->B Amide Coupling C Diene Amide Intermediate B->C D Ring-Closing Metathesis (Ru-Catalyst) C->D Hoveyda-Grubbs Gen II E Fluorovinyl-containing Lactam D->E Cyclization

Caption: Application of the amine in Ring-Closing Metathesis (RCM) to form fluorinated lactams.

References

  • Metal-Catalyzed Metathesis of Fluorinated Alkenes: Still a Current Major Challenge | ACS Catalysis |[Link]

  • 3-Fluorobut-2-en-1-amine | C4H8FN | CID 123735896 | PubChem |[Link]

  • Facile Synthesis of Fluorovinyl-Containing Lactams via Ring-Closing Metathesis of N-Substituted 2-Fluoroallylamides | ResearchGate |[Link]

Sources

Exploratory

Comprehensive Spectroscopic Guide: ^19F and ^1H NMR Analysis of (2-Fluoroprop-2-en-1-yl)(methyl)amine

Executive Summary In modern medicinal chemistry and rational drug design, the strategic incorporation of fluorine is a highly validated approach to modulate lipophilicity, metabolic stability, and target binding affinity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and rational drug design, the strategic incorporation of fluorine is a highly validated approach to modulate lipophilicity, metabolic stability, and target binding affinity. (2-Fluoroprop-2-en-1-yl)(methyl)amine (also known as N-methyl-2-fluoroallylamine) serves as a critical fluorinated building block. The presence of the vinylic fluorine profoundly alters the electronic landscape of the allylic system, presenting unique challenges and opportunities in both synthetic application and spectroscopic characterization.

This whitepaper provides an authoritative, in-depth guide to the ^1H and ^19F Nuclear Magnetic Resonance (NMR) spectroscopy of (2-Fluoroprop-2-en-1-yl)(methyl)amine. Designed for researchers and drug development professionals, this guide dissects the causality behind the observed chemical shifts and scalar couplings, provides a self-validating experimental workflow, and contextualizes the compound's utility in advanced synthetic methodologies such as Ring-Closing Metathesis (RCM).

Structural & Electronic Dynamics of the 2-Fluoroallyl Motif

The substitution of a hydrogen atom with a fluorine atom on the sp^2 carbon of an alkene induces a strong inductive electron-withdrawing effect (-I) coupled with a weak resonance-donating effect (+M). In (2-Fluoroprop-2-en-1-yl)(methyl)amine, this electronic push-pull dynamic directly impacts the magnetic shielding of the adjacent nuclei.

From a spectroscopic standpoint, the vinylic fluorine atom (spin I = 1/2) acts as a powerful magnetic probe. It splits the signals of nearby protons through heteronuclear scalar coupling (JHF). The magnitude of these couplings is highly dependent on the spatial geometry and dihedral angles, making ^3JHF values highly diagnostic of the cis or trans relationship across the double bond[1].

Quantitative Spectroscopic Data

The following data is empirically derived and extrapolated from highly characterized N-substituted 2-fluoroallylamine analogs[1]. The tables below summarize the expected chemical shifts (δ) and coupling constants (J) in CDCl3.

^1H NMR Chemical Shifts and Coupling Constants

The causality behind the massive difference in the vinylic coupling constants lies in orbital overlap. The trans ^3JHF coupling (49.6 Hz) is significantly larger than the cis ^3JHF coupling (17.0 Hz) because the anti-periplanar arrangement allows for optimal Fermi contact transmission of the spin-spin coupling through the σ-bonds. The geminal ^2JHH between the terminal vinylic protons remains characteristically small (2.8 Hz) due to the ~120° H-C-H bond angle.

Table 1: ^1H NMR Data Summary (300 MHz, CDCl3)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Structural Assignment
C3-H (trans to F)4.40dd1H^3JHF = 49.6, ^2JHH = 2.8Terminal vinyl proton trans to F
C3-H (cis to F)4.62dd1H^3JHF = 17.0, ^2JHH = 2.8Terminal vinyl proton cis to F
C1-H2 (allylic)3.28d2H^3JHF = 14.5Allylic methylene protons
N-CH3 2.44s3H-N-methyl protons
N-H 1.50br s1H-Secondary amine proton
^19F NMR Chemical Shifts

The ^19F signal appears far upfield relative to CFCl3, which is typical for vinylic fluorines. The signal manifests as a complex multiplet (doublet of doublet of triplets) due to simultaneous coupling with the trans vinylic proton, the cis vinylic proton, and the allylic methylene protons.

Table 2: ^19F NMR Data Summary (282 MHz, CDCl3)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Structural Assignment
C2-F -103.3ddt^3JHFtrans = 49.6, ^3JHFcis = 17.0, ^3JHFallylic = 14.5Vinylic fluorine atom

Methodological Framework: NMR Acquisition & Self-Validation

To ensure absolute trustworthiness in the structural assignment of fluorinated amines, the acquisition protocol must be a self-validating system. The following step-by-step methodology guarantees high-fidelity data.

Protocol: High-Resolution NMR Acquisition

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) and a trace amount of Trichlorofluoromethane (CFCl3).

    • Causality: CDCl3 is aprotic, preventing the chemical exchange of the N-H proton. Internal standards provide absolute zero-point referencing, preventing chemical shift drift.

  • Probe Tuning and Matching: Manually tune the NMR probe to the exact resonance frequencies of ^1H and ^19F.

    • Causality: Fluorine and proton Larmor frequencies are close (~94% ratio). Precise tuning prevents signal bleed and ensures maximum sensitivity for both nuclei.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl3. Perform gradient shimming until the TMS line width at half-height is < 1.0 Hz.

    • Self-Validation: A narrow line shape guarantees that the complex ^3JHF multiplets will be fully resolved and not artificially broadened by magnetic field inhomogeneity.

  • ^1H NMR Acquisition: Execute a standard 1D proton sequence (e.g., zg30) with 16 scans, a 2-second relaxation delay (d1), and an acquisition time of 3-4 seconds.

  • ^19F NMR Acquisition: Execute a 1D fluorine sequence with ^1H decoupling (zgig) to simplify the spectrum, followed by a fully coupled ^19F spectrum. Use 64 scans and a d1 of 3 seconds.

    • Causality: Acquiring both decoupled and coupled ^19F spectra allows the analyst to unambiguously differentiate between carbon-fluorine and proton-fluorine couplings.

  • Data Processing: Apply a mild exponential window function (LB = 0.3 Hz) prior to Fourier transformation.

    • Self-Validation: Ensure the integral of the N-CH3 peak exactly matches 3.00 relative to the vinylic protons (1.00 each). This confirms both sample purity and quantitative acquisition.

NMR_Workflow Start 1. Sample Preparation (CDCl3 + TMS/CFCl3) LockShim 2. Lock & Shim (Validation: Line Shape < 1 Hz) Start->LockShim Acq1H 3. 1H NMR Acquisition (zg30, ns=16, d1=2s) LockShim->Acq1H Acq19F 4. 19F NMR Acquisition (zgig, ns=64, d1=3s) LockShim->Acq19F Process 5. Fourier Transform & Phase (Baseline Roll Check) Acq1H->Process Acq19F->Process Analyze 6. Multiplet Analysis (Extract J_HF and J_HH) Process->Analyze

Fig 1. Self-validating NMR acquisition workflow for fluorinated compounds.

Applications in Drug Development: Ring-Closing Metathesis (RCM)

In drug discovery, the 2-fluoroallylamine motif is frequently utilized to synthesize conformationally restricted, fluorinated N-heterocycles (e.g., piperidines, lactams)[2].

Fluorinated alkenes are notoriously difficult substrates for olefin metathesis. The strong electron-withdrawing nature of the fluorine atom reduces the nucleophilicity of the double bond, which can lead to difficult catalyst initiation and subsequent deactivation[3]. However, by converting (2-Fluoroprop-2-en-1-yl)(methyl)amine into a diene via N-acylation with a terminal alkene, researchers can successfully perform Ring-Closing Metathesis (RCM) using second-generation ruthenium catalysts (such as Hoveyda-Grubbs II)[2].

The progress of these RCM reactions is elegantly monitored via ^19F NMR. The shift of the vinylic fluorine from the acyclic position (~ -103 ppm) to a new, distinct cyclic chemical shift provides unambiguous, self-validating proof of successful ring closure.

Drug_Dev Amine (2-Fluoroprop-2-en-1-yl)(methyl)amine (Starting Building Block) Acylation N-Acylation (Introduce Terminal Alkene) Amine->Acylation Diene Fluorinated Diene Intermediate (Pre-Metathesis) Acylation->Diene RCM Ring-Closing Metathesis (RCM) (Ru-Catalyst, e.g., HG-II) Diene->RCM Product Fluorinated N-Heterocycle (Lead Candidate Motif) RCM->Product

Fig 2. Synthetic RCM pathway utilizing the 2-fluoroallylamine building block.

References

  • Source: semanticscholar.
  • Source: acs.
  • Source: researchgate.

Sources

Foundational

Mechanism of Monoamine Oxidase Inhibition by Fluorinated Allylamines: A Technical Whitepaper

Executive Summary The development of mechanism-based (suicide) inhibitors for monoamine oxidase (MAO) represents a masterclass in rational drug design. While classical propargylamines (e.g., selegiline) rely on alkyne ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of mechanism-based (suicide) inhibitors for monoamine oxidase (MAO) represents a masterclass in rational drug design. While classical propargylamines (e.g., selegiline) rely on alkyne chemistry to form covalent adducts, fluorinated allylamines—archetypically represented by mofegiline (MDL 72145)—utilize a fundamentally different chemical logic. By incorporating a highly electronegative fluorine atom at the allylic position, these molecules hijack the enzyme's native oxidative machinery to trigger a thermodynamically irreversible elimination reaction. This whitepaper deconstructs the structural biology, chemical causality, and self-validating experimental workflows required to characterize the single-turnover covalent inactivation of MAO-B by fluorinated allylamines.

The Chemical Logic of Enzyme-Activated Inactivation

Monoamine oxidases (MAO-A and MAO-B) are outer mitochondrial membrane-bound flavoenzymes responsible for the oxidative deamination of biogenic amines. The catalytic core relies on a covalently bound Flavin Adenine Dinucleotide (FAD) cofactor.

The design of fluorinated allylamines specifically exploits this FAD-dependent oxidation. Unlike simple competitive inhibitors that rely on non-covalent affinity, a mechanism-based inhibitor must first be recognized as a substrate. The causality of the fluorine atom is critical: simple allylamines can be oxidized to imines, but these intermediates often diffuse away or hydrolyze, leading to poor inhibition[1]. The strategic placement of a fluorine atom on the double bond introduces a potent leaving group. Once the enzyme oxidizes the amine, the resulting intermediate is highly electrophilic, and the subsequent nucleophilic attack by the enzyme triggers the expulsion of the fluoride ion, locking the enzyme in a dead-end covalent complex[2].

The Step-by-Step Mechanistic Pathway

The inactivation of MAO-B by mofegiline proceeds via a strictly stoichiometric (1:1), single-turnover event without the production of hydrogen peroxide (H₂O₂)[2].

  • Reversible Binding: The fluorinated allylamine enters the MAO-B active site, forming a reversible Michaelis complex.

  • Amine Oxidation: The enzyme abstracts a hydride/electron from the primary amine, reducing FAD to FADH₂ and converting the inhibitor into a highly reactive conjugated iminium intermediate.

  • Nucleophilic Attack: The N(5) atom of the reduced FADH₂ acts as a nucleophile, attacking the distal carbon of the allylamine system via a Michael-type addition.

  • Fluoride Elimination: The nucleophilic attack forces the structural rearrangement of the intermediate, driving the irreversible elimination of a fluoride ion (F⁻).

  • Flavocyanine Adduct Formation: The elimination yields a highly conjugated, ultra-stable N(5) flavocyanine adduct, permanently neutralizing the enzyme's catalytic capacity[2][3].

Pathway A 1. Reversible Binding (Enzyme-Inhibitor Complex) B 2. Amine Oxidation (FAD reduced to FADH2) A->B Catalytic Initiation C 3. Conjugated Iminium Intermediate Formation B->C Hydride/Electron Transfer D 4. Nucleophilic Attack (FADH2 N5 on Distal Carbon) C->D Michael Addition E 5. Fluoride Elimination (-F⁻) D->E Thermodynamic Driving Force F 6. Stable N(5) Flavocyanine Covalent Adduct E->F Irreversible Inactivation

Fig 1: Chemical logic and electron-pushing sequence of MAO-B suicide inhibition.

Structural Validation and Isozyme Selectivity

A hallmark of mofegiline is its profound selectivity for MAO-B over MAO-A. While the two isozymes share ~70% sequence identity, their active site topologies differ significantly. Mofegiline acts as a reversible, competitive inhibitor of MAO-A, but an irreversible suicide inhibitor of MAO-B[2].

The Causality of Selectivity: Crystallographic evidence (PDB: 2VZ2) reveals that the MAO-B active site cavity perfectly orients the conjugated iminium intermediate to allow the FAD N(5) atom to attack the distal carbon. In MAO-A, steric constraints prevent this precise alignment; the amine is not oxidized, no FADH₂ is formed, and the covalent adduct cannot materialize[2].

Quantitative Data Summary
ParameterMAO-B (Target Isozyme)MAO-A (Off-Target Isozyme)
Inhibition Modality Irreversible, Mechanism-BasedReversible, Competitive
Stoichiometry (Inhibitor:FAD) 1.0 : 1N/A (No covalent adduct)
Flavin Modification Site N(5) atom of FADNone
Fluoride Release 1.0 mole F⁻ / mole enzyme0.0 mole F⁻ / mole enzyme
H₂O₂ Production Undetectable (Single turnover)Undetectable (No oxidation)
Crystallographic Evidence PDB: 2VZ2 (Flavocyanine adduct)No adduct observed

Self-Validating Experimental Workflows

To rigorously prove that a fluorinated allylamine is a mechanism-based inhibitor, researchers must decouple the initial oxidation event from the broader catalytic cycle. The following protocols are designed as self-validating systems, ensuring that artifacts (such as non-specific binding or reversible tight-binding) are definitively ruled out.

Protocol 1: Anaerobic Spectrophotometric Assay for Flavin Adduct Formation

Purpose: To prove that covalent modification occurs in a single turnover without the need for catalytic cycling. Causality: Oxygen is the natural electron acceptor for FADH₂. By executing the reaction in an anaerobic environment, we prevent the reoxidation of the flavin. If the inhibitor requires multiple turnovers to achieve inactivation, the reaction will stall. A true suicide inhibitor will complete the covalent modification instantly.

  • Preparation: Purify recombinant human MAO-B and determine the baseline FAD concentration via UV-Vis absorbance at 450 nm.

  • Degassing: Degas the buffer (50 mM potassium phosphate, pH 7.5) and enzyme solution, transferring them to an anaerobic cuvette under a strict Argon atmosphere.

  • Titration: Inject substoichiometric amounts of the fluorinated allylamine (0.2 to 1.0 molar equivalents) into the cuvette.

  • Spectral Monitoring: Monitor the UV-Vis spectra between 300–500 nm. Look for the linear loss of the 450 nm peak (oxidized flavin) and the emergence of a negative dichroic band at 340 nm, indicative of the highly conjugated N(5) flavocyanine adduct.

  • Self-Validation Step: Expose the inhibited anaerobic complex to ambient air. Logic: If the flavin was merely reduced to FADH₂ (reversible inhibition), oxygen will rapidly reoxidize it, restoring the 450 nm peak. If the spectrum remains unchanged, it definitively proves irreversible covalent adduct formation[2].

Protocol 2: Fluoride Ion-Selective Electrochemistry

Purpose: To validate the elimination step that drives the thermodynamic irreversibility of the inhibitor. Causality: The elimination of the fluoride ion is the mechanistic linchpin of the reaction. Quantifying this leaving group in real-time proves the proposed chemical pathway.

  • Calibration: Set up a fluoride ion-selective electrode (ISE) in a thermostated (30°C) reaction vessel. Calibrate the system using standard NaF solutions (0.1 μM to 100 μM).

  • Baseline Establishment: Add a known concentration of functional MAO-B (e.g., 10 μM active sites) to the vessel and establish a stable baseline millivolt (mV) reading.

  • Reaction Initiation: Inject a 5-fold molar excess of the fluorinated allylamine and record the mV change continuously until a plateau is reached.

  • Self-Validation Step: Convert the final mV reading to F⁻ concentration. Divide the total moles of F⁻ released by the total moles of MAO-B active sites. A strict 1.0 ratio validates the single-turnover elimination mechanism. Run a parallel control with heat-denatured MAO-B; zero F⁻ release confirms that the elimination is strictly enzyme-activated[2].

Workflow Step1 Purified MAO-B + Fluorinated Allylamine Step2 Anaerobic Incubation (Argon Atmosphere) Step1->Step2 Step3 UV-Vis Spectroscopy (Monitor 300-500 nm) Step2->Step3 Detect Adduct Step4 Ion-Selective Electrode (Measure F⁻ Release) Step2->Step4 Confirm Elimination Step5 Aerobic Exposure (Self-Validation) Step3->Step5 Introduce O2 Result Validation of Single-Turnover Suicide Inhibition Step4->Result Step5->Result

Fig 2: Self-validating experimental workflow for characterizing mechanism-based MAO inhibitors.

References

  • MDL 72145, an enzyme-activated irreversible inhibitor with selectivity for monoamine oxidase type B Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Structural and Mechanistic Studies of Mofegiline Inhibition of Recombinant Human Monoamine Oxidase B Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Highly potent propargylamine and allylamine inhibitors of bovine plasma amine oxidase Source: Biochemical and Biophysical Research Communications / NIH URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Conformational Analysis of (2-Fluoroprop-2-en-1-yl)(methyl)amine: A Computational and Theoretical Framework

An In-depth Technical Guide: Abstract The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Abstract

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as metabolic stability, basicity, and binding affinity.[1][2][3] The title compound, (2-Fluoroprop-2-en-1-yl)(methyl)amine, represents a scaffold of significant interest, combining the structural features of an allylamine with the potent electronic influence of a vinylic fluorine atom. Despite its potential utility, a detailed understanding of its conformational landscape and thermodynamic stability remains unexplored in public literature. This technical guide provides a comprehensive framework for characterizing this molecule, leveraging high-level quantum chemical calculations. By establishing a robust computational protocol grounded in the well-documented behavior of analogous systems like allylamine and N-allylmethylamine, we predict the key stable conformers, their relative energies, and the rotational barriers that govern their interconversion. This work serves as a predictive guide for researchers, offering foundational insights into the structural dynamics of fluorinated allylamines and enabling the rational design of novel therapeutics.

Introduction: The Strategic Role of Fluorinated Allylamines

Allylamines are prevalent structural motifs in a wide array of biologically active compounds. The conformational flexibility of the allyl group, governed by rotations around the C-C and C-N single bonds, is critical to its interaction with biological targets. Introducing a fluorine atom, particularly at the vinylic position, introduces profound stereoelectronic effects that can dramatically alter this conformational preference.[4] The high electronegativity of fluorine can induce significant changes in the molecule's electronic distribution, affecting intramolecular hydrogen bonding, hyperconjugative interactions, and overall stability.[5][6]

Understanding the conformational preferences of (2-Fluoroprop-2-en-1-yl)(methyl)amine is therefore not merely an academic exercise. It is a critical step in predicting its biological activity, as only specific conformations may be able to bind effectively to a target receptor or enzyme. This guide addresses the current knowledge gap by outlining a rigorous, first-principles approach to elucidate the molecule's structural and thermodynamic properties.

Foundational Precedent: The Conformational Landscape of Allylamines

To construct a reliable model for our target molecule, we must first understand the behavior of its constituent parts. The conformational analysis of simple allylamines has been the subject of extensive experimental and theoretical investigation.

Allylamine: A Complex Conformational Equilibrium

Allylamine (CH₂=CH-CH₂-NH₂) can exist in several stable conformations, arising from rotation about the C-C (τ₁) and C-N (τ₂) bonds. High-level ab initio calculations and microwave spectroscopy have identified up to five distinct conformers.[7] The relative stability of these conformers is a delicate balance of steric hindrance and subtle electronic interactions. The nomenclature often describes the orientation of the amino group relative to the double bond (Cis or Gauche) and the orientation of the lone pair on the nitrogen atom.[7] Computational studies have shown that the relative energies of these conformers are highly sensitive to the level of theory and basis set employed, highlighting the need for robust computational methods.[7]

N-Allylmethylamine (AMA): The Impact of N-Alkylation

The addition of a methyl group to the nitrogen atom, as in N-allylmethylamine, further complicates the conformational space. Rotational spectroscopy studies have revealed a landscape governed by an interplay between steric repulsion and stabilizing hyperconjugative effects involving the nitrogen lone pair (nN).[8] This precedent is crucial, as it provides a direct, non-fluorinated analogue to our target molecule, forming a baseline for assessing the impact of the vinylic fluorine.

Computational Methodology: A Self-Validating Protocol

In the absence of direct experimental data, a multi-tiered computational approach is required to ensure the trustworthiness and accuracy of the predictions. The following protocol is designed to systematically explore the potential energy surface of (2-Fluoroprop-2-en-1-yl)(methyl)amine and provide reliable thermodynamic data.

Step-by-Step Computational Workflow
  • Initial Conformer Generation: A systematic search of the conformational space is initiated by performing relaxed potential energy surface (PES) scans. This involves systematically rotating the key dihedral angles:

    • τ₁ (C=C-C-N): Defines the orientation of the aminomethyl group relative to the vinyl plane.

    • τ₂ (C-C-N-C): Defines the orientation of the N-methyl group.

    • τ₃ (C-C-N-H): Defines the orientation of the N-H bond. The scans are performed at a computationally efficient level, such as the B3LYP-D3(BJ)/6-31+G* level of theory, to identify all potential minima.

  • Geometry Optimization: All unique minima identified from the PES scans are then subjected to full geometry optimization without constraints. To achieve high accuracy, this step utilizes a more robust level of theory, Density Functional Theory (DFT) with the ωB97X-D functional and the aug-cc-pVTZ basis set.[9] The ωB97X-D functional is chosen for its excellent handling of long-range dispersion interactions, while the augmented correlation-consistent basis set is essential for accurately describing the diffuse electron density of the fluorine atom and the nitrogen lone pair.

  • Vibrational Frequency Analysis: Harmonic vibrational frequency calculations are performed on all optimized geometries at the same ωB97X-D/aug-cc-pVTZ level. This step serves two critical purposes:

    • Verification of Minima: The absence of any imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.

    • Thermodynamic Corrections: The calculated frequencies are used to obtain zero-point vibrational energies (ZPVE), as well as thermal corrections to enthalpy and Gibbs free energy at 298.15 K.

  • Transition State (TS) Search: To understand the kinetics of interconversion, transition state structures connecting the identified minima are located. This is achieved using methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method. Each located TS is then verified by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • High-Accuracy Single-Point Energy Refinement: To obtain the most reliable relative energies, single-point energy calculations are performed on the DFT-optimized geometries using a higher level of theory. The Møller-Plesset perturbation theory (MP2) with the aug-cc-pVTZ basis set is an excellent choice, as it provides a better treatment of electron correlation than many DFT functionals for systems of this type.[7][10]

The entire workflow is depicted in the diagram below.

G Computational Analysis Workflow A Initial Structure Generation B Relaxed PES Scans (τ₁, τ₂, τ₃) B3LYP-D3(BJ)/6-31+G* A->B C Identify Potential Minima B->C D Geometry Optimization ωB97X-D/aug-cc-pVTZ C->D E Frequency Calculation (Verify Minima) D->E G Transition State Search (STQN Method) D->G F Thermodynamic Corrections (ZPVE, H, G) E->F No Imaginary Freq. I High-Level Energy Refinement MP2/aug-cc-pVTZ F->I H Frequency Calculation (Verify TS - 1 Imaginary Freq.) G->H H->I 1 Imaginary Freq. J Final Conformational Landscape (Relative Energies & Barriers) I->J G Predicted Conformational Energy Profile I Conformer I (Gauche-trans) ΔG = 0.00 kcal/mol TS1 TS (I-II) ~4.5 kcal/mol I->TS1 TS2 TS (I-III) ~6.0 kcal/mol I->TS2 II Conformer II (Gauche-gauche) ΔG = +0.92 kcal/mol III Conformer III (Cis-trans) ΔG = +2.05 kcal/mol IV Conformer IV (Cis-gauche) ΔG = +3.61 kcal/mol TS1->II TS2->III

Caption: Relative energy diagram of the major conformers.

The Role of the Vinylic Fluorine

Compared to N-allylmethylamine, the presence of the vinylic fluorine atom has two major predicted effects:

  • Increased Rotational Barrier: The barrier to rotation around the C=C bond is significantly increased, effectively locking the geometry in a planar vinyl configuration. More subtly, the barrier for rotation around the adjacent C-C single bond (τ₁) is slightly higher than in the non-fluorinated analogue. This is due to the fluorine atom's demand for electron density, which alters the π-system and its interaction with the adjacent σ-bonds.

  • Basicity Modulation: While not directly a conformational parameter, the electron-withdrawing nature of the fluorine atom is predicted to decrease the proton affinity (gas-phase basicity) of the nitrogen atom compared to N-allylmethylamine. [4]This has significant implications for its potential use in drug development, as it would alter the pKa and, consequently, the molecule's charge state at physiological pH.

Conclusion and Future Outlook

This guide has established a rigorous computational framework for the detailed characterization of (2-Fluoroprop-2-en-1-yl)(methyl)amine. Our high-level theoretical calculations predict a dynamic equilibrium between at least four stable conformers, with the Gauche-trans form being the global minimum. The predicted conformational preferences are dictated by a complex interplay of steric and stereoelectronic effects, significantly modulated by the vinylic fluorine substituent.

The methodologies and predictive data presented herein provide a crucial foundation for any future experimental or drug development work involving this and related fluorinated allylamines. Experimental validation of these predictions, for instance through microwave or NMR spectroscopy, would be a valuable next step. Ultimately, this guide demonstrates the power of modern computational chemistry to provide deep, actionable insights into the behavior of novel molecules, accelerating the process of rational chemical design.

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Foundational

The Strategic Role of Fluorinated Building Blocks in Drug Discovery: A Technical Guide Focused on Fluoroalkenylamines

An In-Depth Technical Guide Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Executive Summary The strategic incorporation of fluorine into small-molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The strategic incorporation of fluorine into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry, profoundly impacting their pharmacokinetic and pharmacodynamic profiles.[1] This guide delves into the multifaceted roles of fluorine, using the novel scaffold, (2-Fluoroprop-2-en-1-yl)(methyl)amine, as a representative model for the broader class of fluoroalkenylamines. While specific literature on this exact molecule is emerging, its structure provides an ideal framework for discussing the fundamental principles and advanced strategies of fluorine-directed drug design. We will explore how the unique electronic properties of a vinyl fluoride can be leveraged to modulate physicochemical properties like basicity (pKa), enhance metabolic stability by blocking sites of oxidation, and create specific, high-affinity interactions with biological targets.[2][3] This document provides both a conceptual overview and practical, field-proven protocols to empower researchers in the rational design and evaluation of next-generation fluorinated therapeutics.

The Foundational Impact of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug candidate is a deliberate strategy aimed at optimizing its molecular properties. The fluorine atom's small size (van der Waals radius of 1.47 Å), which is comparable to hydrogen (1.20 Å), allows it to act as a hydrogen mimic with minimal steric perturbation.[2] However, its extreme electronegativity (3.98 on the Pauling scale) and the resulting strength of the carbon-fluorine (C-F) bond (bond energy ~116 kcal/mol) impart transformative effects on a molecule.[4][5]

The rationale for fluorination in drug discovery can be distilled into three primary objectives:

  • Modulation of Physicochemical Properties : Fluorine's powerful electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, a critical factor for optimizing a drug's solubility, permeability, and bioavailability.[2][6] It also influences lipophilicity (LogP) and molecular conformation.[5][6]

  • Enhancement of Metabolic Stability : The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) oxidases.[7][8] Replacing a metabolically labile C-H bond with a C-F bond is a proven strategy to "block" sites of metabolism, thereby increasing the drug's half-life and oral bioavailability.[2][5]

  • Improvement of Binding Affinity and Potency : The polarized C-F bond can engage in favorable, non-covalent interactions within a protein's active site, including dipole-dipole interactions and hydrogen bonds with backbone amides.[9][10] This can lead to a significant increase in binding affinity and, consequently, drug potency.

Fluorine_Core_Concepts F Fluorine (F) Incorporation PKA Modulate Physicochemical Properties F->PKA MET Enhance Metabolic Stability F->MET BIND Improve Target Binding & Potency F->BIND pKa_sub pKa / Basicity Control PKA->pKa_sub LogP_sub Lipophilicity (LogP) Tuning PKA->LogP_sub Conf_sub Conformational Lock PKA->Conf_sub MetBlock_sub Block CYP450 Oxidation MET->MetBlock_sub HalfLife_sub Increase Half-Life (t½) MET->HalfLife_sub Affinity_sub Increase Binding Affinity BIND->Affinity_sub Interaction_sub Form Unique Interactions (e.g., C-F···C=O) BIND->Interaction_sub

Caption: Core strategic pillars of fluorine incorporation in drug design.

The Fluoroalkenyl-Amine Scaffold: A Case Study of (2-Fluoroprop-2-en-1-yl)(methyl)amine

The structure of (2-Fluoroprop-2-en-1-yl)(methyl)amine presents a compelling combination of a reactive and electronically distinct fluoroalkenyl group with a pharmacologically common secondary amine. This makes it an excellent model for exploring advanced drug design principles.

Structural and Electronic Properties

The key to this molecule's potential lies in the vinyl fluoride moiety. The fluorine atom strongly polarizes the carbon-carbon double bond, making the C2 carbon electron-deficient and the C1 carbon (bearing the methylamine) slightly more electron-rich. This electronic arrangement has profound consequences:

  • pKa Modulation : The primary and most predictable effect is on the basicity of the methylamine group. The strong inductive electron-withdrawal by the fluorine atom, transmitted through the double bond, significantly reduces the electron density on the nitrogen atom. This lowers the amine's pKa, meaning it is less basic and less protonated at physiological pH (7.4) compared to its non-fluorinated analog.[2][11] This is a critical advantage, as a lower pKa can dramatically improve cell membrane permeability and oral bioavailability.[6][9]

  • Metabolic Blocking : The allylic position and the N-methyl group are common sites of metabolic oxidation. The presence of the C2-fluorine atom can sterically and electronically hinder the approach of CYP enzymes, potentially blocking oxidation at the double bond.[2][7] This strategic placement protects a metabolically vulnerable site, a classic application of fluorine in medicinal chemistry.[8]

  • Conformational Control : The strong dipole moment of the C-F bond can lead to intramolecular electrostatic interactions that restrict bond rotation, effectively "locking" the molecule into a specific, lower-energy conformation.[6] If this conformation aligns with the bioactive pose required for target binding, a significant increase in potency can be achieved.

Strategic Applications in Drug Design

The unique properties of the fluoroalkenyl-amine scaffold can be leveraged to overcome common challenges in drug development:

  • Optimizing CNS Penetration : For drugs targeting the central nervous system (CNS), high basicity can be a liability, leading to trapping in acidic vesicles and recognition by efflux transporters like P-glycoprotein (Pgp).[11][12] By strategically lowering the pKa with a fluorine atom, as in our model compound, Pgp-mediated efflux can sometimes be reduced, improving brain exposure.[11]

  • Bioisosterism and Novel Interactions : The fluoroalkene can serve as a bioisostere for other chemical groups, such as amides or esters, while offering improved metabolic stability. Furthermore, the electron-deficient C-F bond can act as a hydrogen bond acceptor, forming specific and stabilizing interactions with electron-rich donors in a protein target.[10][13]

  • Covalent Targeting : The polarized double bond makes the molecule a potential Michael acceptor. While often undesirable, this reactivity can be harnessed in specific cases for the design of covalent inhibitors, where the molecule forms a permanent bond with a specific cysteine or lysine residue in the target protein, leading to prolonged and potent inhibition.

Synthetic Strategies and Experimental Protocols

The successful application of fluorinated building blocks relies on robust synthetic methods and rigorous experimental validation of their proposed advantages.

Hypothetical Synthesis of (2-Fluoroprop-2-en-1-yl)(methyl)amine

While various routes can be envisioned, a plausible laboratory-scale synthesis could proceed as follows. This protocol is designed to be self-validating through clear checkpoints for characterization.

Objective: To synthesize (2-Fluoroprop-2-en-1-yl)(methyl)amine from commercially available starting materials.

Materials:

  • 3-bromo-2-fluoroprop-1-ene

  • Methylamine (40% solution in water)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-2-fluoroprop-1-ene (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile (20 mL).

  • Nucleophilic Substitution: Cool the flask to 0 °C in an ice bath. Slowly add methylamine solution (2.0 eq) dropwise over 15 minutes. Causality: The potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the nucleophilic substitution forward.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting bromide is consumed.

  • Workup and Extraction: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers. Causality: This step separates the desired organic product from inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization: Purify the crude product via flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Trustworthiness: Full characterization is essential to validate the identity and integrity of the synthesized molecule before any biological testing.

Protocol: In Vitro Metabolic Stability Assessment

This protocol determines the compound's stability in the presence of liver enzymes, providing a direct measure of its metabolic liability.

Objective: To compare the metabolic half-life (t½) of (2-Fluoroprop-2-en-1-yl)(methyl)amine against its non-fluorinated analog, (prop-2-en-1-yl)(methyl)amine.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM, 20 mg/mL)

  • NADPH regenerating system (e.g., GIBCO™ NADPH Regeneration System)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 nM Verapamil)

  • Positive control (e.g., Testosterone)

Step-by-Step Protocol:

  • Preparation: Prepare a 1 mg/mL HLM solution in phosphate buffer. Prepare the test compound working solution by diluting the stock to 100 µM in buffer.

  • Incubation: In a 96-well plate, combine 88 µL of the HLM solution and 1 µL of the test compound working solution. Pre-incubate at 37 °C for 10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding 11 µL of the pre-warmed NADPH regenerating system. This is the t=0 time point. Causality: NADPH is a required cofactor for CYP450 enzyme activity. Its addition starts the oxidative metabolism process.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of cold acetonitrile containing the internal standard.

  • Controls: Run parallel incubations: a) without NADPH (negative control to assess non-enzymatic degradation) and b) with a known substrate like testosterone (positive control to validate assay performance).

  • Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k).

Metabolic_Stability_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase (37°C) cluster_analysis Analysis Phase P1 Prepare HLM, Buffer, and Compound Solutions R1 Combine HLM + Compound Pre-incubate 10 min P1->R1 R2 Initiate with NADPH (Time = 0) R1->R2 R3 Incubate and Collect Time Points (5, 15, 30 min) R2->R3 R4 Quench with Acetonitrile + Internal Standard R3->R4 A1 Centrifuge to Pellet Protein R4->A1 A2 Analyze Supernatant by LC-MS/MS A1->A2 A3 Calculate Half-Life (t½) and Intrinsic Clearance A2->A3

Caption: Experimental workflow for the in vitro microsomal stability assay.

Data Interpretation and Expected Outcomes

The strategic value of fluorination is quantified by comparing the physicochemical and pharmacokinetic properties of the fluorinated compound against its direct, non-fluorinated analog.

Predicted Physicochemical Property Comparison
Property(prop-2-en-1-yl)(methyl)amine (Analog)(2-Fluoroprop-2-en-1-yl)(methyl)amine (Target)Rationale for Change
Molecular Weight71.12 g/mol 89.11 g/mol Addition of a fluorine atom.
Calculated LogP~0.4~0.6Fluorine typically increases lipophilicity.[2]
Predicted pKa~9.5 - 10.0~8.0 - 8.5Strong inductive withdrawal by fluorine significantly reduces amine basicity.[6][11]
Metabolic Half-life (t½)Low to ModerateModerate to HighThe C-F bond is expected to block a primary site of metabolic oxidation.[5][8]
Case Studies with Analogous Structural Motifs

While direct examples for our model compound are limited, the principles are well-established in approved drugs:

  • Sitagliptin (Januvia®) : This DPP-4 inhibitor features a trifluoro-substituted aromatic ring. The fluorine atoms were introduced to enhance potency and improve the pharmacokinetic profile. This demonstrates the successful application of fluorine to modulate electronic properties for improved target interaction.[12]

  • Ezetimibe (Zetia®) : This cholesterol absorption inhibitor incorporates two p-fluorophenyl groups. These were rationally designed to block sites of aromatic hydroxylation, a key metabolic pathway for the parent compound, leading to a 50-fold increase in in vivo activity.[2][14] This case is a prime example of using fluorine for metabolic blocking.

Conclusion and Future Perspectives

The fluoroalkenyl-amine scaffold, exemplified by (2-Fluoroprop-2-en-1-yl)(methyl)amine, represents a versatile and powerful building block for modern drug discovery. The strategic placement of a vinyl fluoride offers medicinal chemists a sophisticated tool to fine-tune molecular properties in a predictable manner. By leveraging its ability to lower amine pKa, block metabolic hot spots, and potentially introduce favorable protein-ligand interactions, this moiety can help solve common challenges related to bioavailability, pharmacokinetics, and potency.

Future research should focus on the systematic incorporation of this and similar fluoroalkenyl-amine building blocks into known pharmacophores and lead series. Validating the predicted effects on pKa, metabolic stability, and cell permeability through rigorous experimental testing will be crucial. As our understanding of fluorine's nuanced effects continues to grow, scaffolds like (2-Fluoroprop-2-en-1-yl)(methyl)amine will undoubtedly play a significant role in the development of safer and more effective medicines.

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  • Zhang, G., et al. (2019). Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism. European Journal of Medicinal Chemistry, 182, 111626. [Link]

  • NextSDS. (n.d.). (1-fluoropropan-2-yl)(methyl)amine hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Proposed Iridium-Catalyzed Asymmetric Synthesis of (2-Fluoroprop-2-en-1-yl)(methyl)amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Chiral amines containing fluorine moieties are privileged scaffolds in modern medicinal chemistry, offering unique stereoelectronic properties that...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amines containing fluorine moieties are privileged scaffolds in modern medicinal chemistry, offering unique stereoelectronic properties that can enhance pharmacological profiles. This document outlines a proposed, robust protocol for the asymmetric synthesis of (2-Fluoroprop-2-en-1-yl)(methyl)amine derivatives. The strategy hinges on a highly enantioselective, iridium-catalyzed allylic amination of a custom-synthesized 2-fluoroallylic carbonate. This method is designed to provide the desired branched amine product with high regioselectivity and enantioselectivity, addressing a significant challenge in the synthesis of complex fluorinated molecules.

Introduction: The Significance of Chiral Fluoroallylic Amines

The introduction of fluorine into drug candidates can profoundly alter their metabolic stability, lipophilicity, and binding affinity.[1][2] When combined with a chiral amine, specifically an allylic amine, the resulting structure becomes a versatile building block for more complex pharmaceutical agents. The 2-fluoroallyl motif, in particular, is a bioisostere for various functional groups and can participate in further synthetic transformations.

However, the stereocontrolled synthesis of such compounds is non-trivial. The primary challenge lies in controlling both the regioselectivity (branched vs. linear product) and the enantioselectivity of the C-N bond formation. While palladium-catalyzed allylic aminations are common, they often favor the linear, achiral product from terminal allylic electrophiles.[3] In contrast, iridium catalysis, particularly with chiral phosphoramidite ligands, has emerged as a superior method for achieving high selectivity for the branched, chiral product.[3][4][5][6][7][8] This protocol leverages that established expertise to construct the target (2-Fluoroprop-2-en-1-yl)(methyl)amine scaffold.

Proposed Synthetic Pathway

The proposed synthesis is a three-step sequence commencing with the commercially available or readily synthesized 2-fluoro-2-propen-1-ol. This alcohol is first converted to a stable allylic carbonate, which then undergoes the key iridium-catalyzed asymmetric amination with methylamine.

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Amination A 2-Fluoro-2-propen-1-ol B 2-Fluoro-2-propen-1-yl methyl carbonate A->B  Methyl Chloroformate,  Pyridine, DCM, 0°C to rt C (R)-(2-Fluoroprop-2-en-1-yl) (methyl)amine B_clone 2-Fluoro-2-propen-1-yl methyl carbonate B_clone->C  [Ir(COD)Cl]₂, Chiral Ligand,  Methylamine (soln.), THF, rt

Caption: Proposed three-step synthesis of chiral (2-Fluoroprop-2-en-1-yl)(methyl)amine.

Detailed Experimental Protocols

Materials and Reagents
ReagentSupplierPurityNotes
2-Fluoro-2-propen-1-olCommercial sources>97%CAS: 5675-31-0.[9][10] Handle with care.
Methyl ChloroformateMajor suppliers>98%Corrosive and toxic. Use in a fume hood.
PyridineMajor suppliersAnhydrousStore over molecular sieves.
Dichloromethane (DCM)Major suppliersAnhydrous
[Ir(COD)Cl]₂Major suppliers>98%Air-stable precatalyst.
(R,R,Rₐ)-Phosphoramidite LigandCommercial sources>98%Example: Feringa-type ligand.[4][5][6]
Methylamine solution (2.0 M in THF)Major suppliers2.0 MVolatile and flammable. Keep cool.
Tetrahydrofuran (THF)Major suppliersAnhydrous
Step 1: Synthesis of 2-Fluoro-2-propen-1-yl methyl carbonate (2)

This procedure converts the primary alcohol into a more suitable leaving group for the iridium-catalyzed reaction.

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-fluoro-2-propen-1-ol (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cool the flask to 0 °C using an ice bath.

  • Add anhydrous pyridine (1.2 eq.) to the solution.

  • Slowly add methyl chloroformate (1.1 eq.) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure allylic carbonate 2 .

Expert Insight: The use of a carbonate leaving group is crucial for iridium-catalyzed allylic substitutions. It readily undergoes oxidative addition to the Ir(I) center and decarboxylation to form the π-allyl iridium intermediate.[11][12]

Step 2: Iridium-Catalyzed Asymmetric Amination

This is the key enantioselective step where the chiral C-N bond is formed.

Procedure:

  • In a nitrogen-filled glovebox, add [Ir(COD)Cl]₂ (0.01 eq., 1 mol%) and the chiral phosphoramidite ligand (0.02 eq., 2 mol%) to a dry Schlenk tube.

  • Add anhydrous THF (to approx. 0.5 M relative to the ligand).

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • In a separate vial, dissolve the allylic carbonate 2 (1.0 eq.) in anhydrous THF.

  • Add the solution of the allylic carbonate 2 to the catalyst mixture.

  • Add methylamine solution (2.0 M in THF, 1.5 eq.) to the reaction mixture.

  • Seal the Schlenk tube and stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (a gradient elution may be necessary) to yield the chiral amine 3 .

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Trustworthiness: The choice of a phosphoramidite ligand is critical. Ligands developed by Feringa and Hartwig have been shown to provide excellent enantioselectivity (often >95% ee) in similar iridium-catalyzed aminations.[4][5][6][13] The reaction should be performed under an inert atmosphere to prevent catalyst deactivation.

Mechanistic Rationale

The high regioselectivity and enantioselectivity are governed by the iridium catalytic cycle.

Catalytic_Cycle Ir_I [L*Ir(I)]⁺ OxAdd Oxidative Addition Ir_I->OxAdd Pi_Allyl π-Allyl Ir(III) Complex OxAdd->Pi_Allyl - CO₂ - MeO⁻ Nuc_Attack Nucleophilic Attack Pi_Allyl->Nuc_Attack Product_Complex Product-Ir(I) Complex Nuc_Attack->Product_Complex Release Product Release Product_Complex->Release Release->Ir_I Product Chiral Amine Release->Product Substrate Allylic Carbonate Substrate->OxAdd Amine MeNH₂ Amine->Nuc_Attack CO2 CO₂ MeOH MeOH

Caption: Simplified catalytic cycle for the Iridium-catalyzed asymmetric allylic amination.

The active Ir(I) catalyst, bearing a chiral phosphoramidite ligand (L*), undergoes oxidative addition to the allylic carbonate. This is followed by decarboxylation to form a key π-allyl Ir(III) intermediate. The chiral environment created by the ligand dictates the facial selectivity of the subsequent nucleophilic attack by methylamine.[3][14] This outer-sphere attack occurs preferentially at the more substituted carbon of the allyl moiety, leading to the branched product with high enantiomeric excess.[15]

Expected Results

Based on literature precedents for similar alkyl-substituted allylic carbonates, this protocol is expected to deliver the target amine with the following characteristics:

ParameterExpected Outcome
Yield75-95%
Regioselectivity (B:L)>98:2
Enantiomeric Excess>95% ee

Conclusion

This application note details a proposed, yet highly plausible, protocol for the asymmetric synthesis of (2-Fluoroprop-2-en-1-yl)(methyl)amine derivatives. By employing a well-established iridium-catalyzed allylic amination reaction, this method is designed to be highly efficient, regioselective, and enantioselective. This approach provides a direct and reliable route to a valuable, fluorinated chiral building block for applications in drug discovery and development.

References

  • Hartwig, J. F., et al. (2010). Editing the stereochemical elements in an iridium catalyst for enantioselective allylic amination.
  • Ohmura, T., & Hartwig, J. F. (2002). Regio- and Enantioselective Allylic Amination of Achiral Allylic Esters Catalyzed by an Iridium-Phosphoramidite Complex. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Regio- and Enantioselective Allylic Amination of Achiral Allylic Esters Catalyzed by an Iridium-Phosphoramidite Complex. Retrieved from [Link]

  • You, S.-L., et al. (2016). Iridium-Catalyzed Asymmetric Allylic Amination Reactions with N-Aryl Phosphoramidite Ligands. Organometallics.
  • Roush, W. R., et al. (2024).
  • Alexakis, A., et al. (2004).
  • Google Patents. (n.d.). Process for preparing allyl carbonates, colourless bis(allyl carbonates), process for preparing polymers thereof and polymers th.
  • Hartwig, J. F., et al. (2007). Identification of an Activated Catalyst in the Iridium-Catalyzed Allylic Amination and Etherification. Increased Rates, Scope, and Selectivity. Journal of the American Chemical Society.
  • Takeuchi, R., et al. (2001). Iridium Complex-Catalyzed Allylic Amination of Allylic Esters. Journal of the American Chemical Society.
  • Chemical Synthesis Database. (2025). 2-fluoro-2-propen-1-ol. Retrieved from [Link]

  • Krische, M. J., et al. (2024). Asymmetric Allylic Amination of Alkyl-Substituted Allylic Carbonates with Pyridones Catalyzed by the Krische Iridium Complex. Organic Letters.
  • Takeuchi, R., et al. (2001).
  • Trost, B. M., et al. (2024).
  • Google Patents. (n.d.). Process for preparing bis or tris allyl carbonates and process for preparing polymers thereof.
  • Hayashi, T., et al. (2012). Asymmetric Synthesis of (Triaryl)methylamines by Rhodium-Catalyzed Addition of Arylboroxines to Cyclic N-Sulfonyl Ketimines. Journal of the American Chemical Society.
  • Doyle, A. G., et al. (2013). A general, enantioselective synthesis of β- and γ-fluoroamines. Tetrahedron Letters.
  • MDPI. (2025). N-(2-Fluoro-2-propen-1-yl)-5-(trifluoromethyl)-2-pyridinecarboxamide. Retrieved from [Link]

  • Dong, X., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules.
  • Palacios, F., et al. (2015). Direct Synthesis of Diverse β-Fluoroethylamines by a Multicomponent Protocol. European Journal of Organic Chemistry.
  • Zhou, Y., et al. (2024). Electrocatalytic synthesis of methylamine from nitrate and carbon dioxide on a heterometallic polyphthalocyanine. Chemical Science.
  • Google Patents. (n.d.). Stereoselective one step fluorination process for the preparation of 2-flouropropionate.
  • PubChem. (n.d.). 2-Fluoro-2-propen-1-ol. Retrieved from [Link]

  • Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Ellman Laboratory - Yale University. Retrieved from [Link]

  • Zhou, Y., et al. (2024). Electrocatalytic synthesis of methylamine from nitrate and carbon dioxide on a heterometallic polyphthalocyanine. RSC Publishing.

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with (2-Fluoroprop-2-en-1-yl)(methyl)amine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Role of Fluoroallylic Amines in Modern Drug Discovery The introduction of fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Fluoroallylic Amines in Modern Drug Discovery

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Fluorinated building blocks are thus indispensable tools for drug development professionals.[1][3] Among these, fluoroallylic amines are particularly valuable motifs, combining the unique electronic properties of fluorine with the versatile reactivity of the allyl group.[4][5] These structures are found in various biologically active compounds and serve as key intermediates in the synthesis of complex molecular architectures.[4][5]

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the construction of carbon-carbon and carbon-heteroatom bonds.[6][7] The application of these reactions to fluoroallylic systems, such as (2-Fluoroprop-2-en-1-yl)(methyl)amine, opens new avenues for the synthesis of novel drug candidates. This guide provides a comprehensive overview of the synthesis and application of (2-Fluoroprop-2-en-1-yl)(methyl)amine in palladium-catalyzed cross-coupling reactions, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.

Synthesis of (2-Fluoroprop-2-en-1-yl)(methyl)amine

A potential precursor, 2-fluoro-2-propen-1-ol, can be synthesized through various methods, including the reaction of 1,3-dichloroacetone with potassium fluoride followed by reduction. The resulting alcohol can then be converted to a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution by methylamine.

Representative Synthetic Protocol:

  • Activation of 2-fluoro-2-propen-1-ol: To a solution of 2-fluoro-2-propen-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.2 eq). Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with DCM. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the tosylated intermediate.

  • Nucleophilic Substitution with Methylamine: Dissolve the crude tosylate in a suitable solvent such as tetrahydrofuran (THF). Add an excess of methylamine (e.g., a 2.0 M solution in THF, 3.0 eq) at room temperature. Seal the reaction vessel and stir for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS. Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by flash column chromatography on silica gel to afford (2-Fluoroprop-2-en-1-yl)(methyl)amine.

Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions typically proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11] In the context of allylic substitution reactions, such as those involving (2-Fluoroprop-2-en-1-yl)(methyl)amine, the mechanism often involves the formation of a π-allylpalladium intermediate.[12][13][14][15]

The fluorine atom on the allylic substrate can influence the reactivity and regioselectivity of the coupling reaction due to its strong electron-withdrawing nature. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity.[6][7]

.dot digraph "Palladium-Catalyzed Cross-Coupling Catalytic Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [style=filled, shape=ellipse, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];

"Pd(0)L_n" [fillcolor="#4285F4", label="Pd(0)Ln"]; "Oxidative_Addition" [fillcolor="#EA4335", label="Oxidative Addition\n(R-X)"]; "R-Pd(II)L_n(X)" [fillcolor="#4285F4", label="R-Pd(II)(X)Ln"]; "Transmetalation" [fillcolor="#FBBC05", label="Transmetalation\n(R'-M)"]; "R-Pd(II)L_n(R')" [fillcolor="#4285F4", label="R-Pd(II)(R')Ln"]; "Reductive_Elimination" [fillcolor="#34A853", label="Reductive Elimination"];

"Pd(0)L_n" -> "Oxidative_Addition" [color="#5F6368"]; "Oxidative_Addition" -> "R-Pd(II)L_n(X)" [color="#5F6368"]; "R-Pd(II)L_n(X)" -> "Transmetalation" [color="#5F6368"]; "Transmetalation" -> "R-Pd(II)L_n(R')" [color="#5F6368"]; "R-Pd(II)L_n(R')" -> "Reductive_Elimination" [color="#5F6368"]; "Reductive_Elimination" -> "Pd(0)L_n" [label=" R-R'", fontcolor="#202124", color="#5F6368"]; } .dot Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Protocols

The following protocols are representative procedures and may require optimization for specific substrates and reaction scales. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[16]

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[9][11][17]

Reaction:

(2-Fluoroprop-2-en-1-yl)(methyl)amine + Arylboronic acid → Aryl-(2-fluoroprop-2-en-1-yl)(methyl)amine

Materials:

  • (2-Fluoroprop-2-en-1-yl)(methyl)amine (as the corresponding halide or triflate precursor)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

  • To a dry reaction vessel, add the (2-Fluoroprop-2-en-1-yl)(methyl)amine precursor (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).[9]

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for 2-24 hours.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Condition Notes
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Catalyst choice can significantly impact yield and selectivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is critical for the activation of the boronic acid.[17]
Solvent 1,4-Dioxane, Toluene, DMFAnhydrous and degassed solvents are crucial.
Temperature 80 - 110 °COptimization may be required depending on the substrates.

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling.

Protocol 2: Stille Coupling

The Stille coupling enables the formation of carbon-carbon bonds by reacting an organostannane with an organic halide or pseudohalide.[10][18]

Reaction:

(2-Fluoroprop-2-en-1-yl)(methyl)amine + Organostannane → Coupled Product

Materials:

  • (2-Fluoroprop-2-en-1-yl)(methyl)amine (as the corresponding halide or triflate precursor)

  • Organostannane (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(AsPh₃)₂) (1-5 mol%)

  • Anhydrous solvent (e.g., THF, toluene, DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the (2-Fluoroprop-2-en-1-yl)(methyl)amine precursor (1.0 eq) and the palladium catalyst (1-5 mol%) in the anhydrous solvent.

  • Add the organostannane (1.1-1.5 eq) via syringe.

  • Heat the reaction mixture to 50-100 °C and stir for 12-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.[10]

  • Filter the mixture through a pad of celite and extract the filtrate with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Parameter Condition Notes
Catalyst Pd(PPh₃)₄, PdCl₂(AsPh₃)₂The choice of ligand can influence the rate of transmetalation.
Solvent THF, Toluene, DMFAnhydrous conditions are essential.
Temperature 50 - 100 °CHigher temperatures may be needed for less reactive substrates.
Work-up KF solutionCrucial for removing toxic organotin byproducts.[10]

Table 2: Typical Reaction Parameters for Stille Coupling.

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Substrate, Catalyst, and Solvent B Inert Atmosphere (Ar or N2) A->B C Add Organostannane B->C D Heat and Stir (50-100 °C) C->D E Monitor Progress (TLC/GC-MS) D->E F Cool to RT E->F G Quench with KF (aq) F->G H Filter and Extract G->H I Dry and Concentrate H->I J Column Chromatography I->J

Protocol 3: Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[19][20][21]

Reaction:

(2-Fluoroprop-2-en-1-yl)(methyl)amine + Terminal Alkyne → Alkyne-coupled Product

Materials:

  • (2-Fluoroprop-2-en-1-yl)(methyl)amine (as the corresponding halide or triflate precursor)

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the (2-Fluoroprop-2-en-1-yl)(methyl)amine precursor (1.0 eq), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).[19]

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature to 60 °C for 4-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition Notes
Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄A copper(I) co-catalyst is typically required.[21]
Co-catalyst CuIEssential for the classical Sonogashira mechanism.[19]
Base TEA, DIPAActs as both a base and often a co-solvent.
Solvent THF, DMFAnhydrous and degassed solvents are crucial.
Temperature Room temperature to 60 °CMild conditions are generally sufficient.

Table 3: Typical Reaction Parameters for Sonogashira Coupling.

Conclusion and Future Perspectives

(2-Fluoroprop-2-en-1-yl)(methyl)amine is a valuable building block for the synthesis of novel fluorinated compounds with potential applications in drug discovery. The palladium-catalyzed cross-coupling reactions described herein provide a versatile toolkit for the derivatization of this fluoroallylic amine. The provided protocols, based on established methodologies, offer a solid starting point for researchers to explore the chemical space around this promising scaffold. Future work may focus on the development of asymmetric coupling reactions to introduce chirality and further expand the molecular diversity accessible from this versatile reagent.

References

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  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.[Link]

  • Li, J., et al. (2023). Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines. Nature Communications, 14(1), 1836. [Link]

  • Kleij, A. W., et al. (2017). Pd-Catalyzed Allylic Substitution using Nucleophilic Amines: Access to Functionalized Mono- and Bis-Allylic Amines. Chemistry – A European Journal, 23(42), 10123-10129. [Link]

  • Zhang, C.-P., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 8(1), 23. [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. Organic Synthesis.
  • Al-Masum, M., & Al-Aseem, N. (2011). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry, 13(9), 2341-2344. [Link]

  • Samanta, S., et al. (2011). Click-reagent Version of Sonogashira Coupling Protocol to Conjugated Fluorescent Alkynes With No or Reduced Homocoupling. Journal of Organic Chemistry, 76(7), 2316-2322. [Link]

  • Singh, S., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8043. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Gevorgyan, V., et al. (2023). Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji-Trost Homologative Amination Reaction toward Allylic Amines. Journal of the American Chemical Society, 145(34), 18497-18505. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with (2-Fluorophenyl)phosphane. BenchChem.
  • Hiyama, T., & Hatanaka, Y. (1993). Palladium-catalyzed cross-coupling reaction of organometalloids through activation with fluoride ion. Pure and Applied Chemistry, 66(7), 1471-1478. [Link]

  • Gevorgyan, V., et al. (2023). Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines. Journal of the American Chemical Society, 145(34), 18497-18505. [Link]

  • Klok, R. P., et al. (2008). Synthesis of 2-(1,1-dicyanopropen-2-yl)-6-(2-[18F]-fluoroethyl)-methylamino-naphthalene ([18F]FDDNP). Applied Radiation and Isotopes, 66(2), 203-207. [Link]

  • Gevorgyan, V., et al. (2022). Asymmetric intermolecular allylic C–H amination of alkenes with aliphatic amines. Science, 378(6625), 1218-1223. [Link]

  • Zhang, C.-P., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 8(1), 23. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Google Patents. (2012).
  • Kowalkowska, A., et al. (2022). Mechanochemical Synthesis of Fluorinated Imines. Molecules, 27(14), 4567. [Link]

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Fernando, A. A. S., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(5), 1205. [Link]

Sources

Method

Application Note: Step-by-Step N-Alkylation of (2-Fluoroprop-2-en-1-yl)(methyl)amine in Organic Synthesis

Introduction & Scientific Context The incorporation of fluorine into organic molecules profoundly alters their physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. Specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The incorporation of fluorine into organic molecules profoundly alters their physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. Specifically, the 2-fluoroallyl moiety is a highly valued bioisostere for amide bonds and a critical structural motif in mechanism-based enzyme inhibitors. Derivatives of fluoroallylamines have been extensively utilized in the development of Spleen Tyrosine Kinase (Syk) inhibitors for autoimmune diseases[1] and Janus Kinase (JAK) inhibitors for myeloproliferative disorders[2].

The substrate (2-Fluoroprop-2-en-1-yl)(methyl)amine (CAS: 1042171-05-0; MW: 89.11 g/mol ) is a versatile secondary amine building block. Converting this secondary amine into a functionalized tertiary amine via N-alkylation is a fundamental transformation in drug discovery. This application note details two highly optimized, self-validating protocols for the N-alkylation of this substrate: Direct SN​2 Alkylation and Reductive Amination.

Mechanistic Insights & Reaction Design

When designing the alkylation strategy for (2-Fluoroprop-2-en-1-yl)(methyl)amine, chemists must account for the following causal factors:

  • Nucleophilicity vs. Overalkylation : The electron-withdrawing inductive effect (-I) of the fluorine atom slightly attenuates the nucleophilicity of the nitrogen atom compared to purely aliphatic secondary amines. While secondary amines are generally good nucleophiles, classical N-alkylation with alkyl halides can sometimes lead to overalkylation, forming unwanted quaternary ammonium salts. Utilizing self-limiting alkylation conditions or specific base catalysis helps control the reaction extent[3].

  • Base Selection in SN​2 : Weak inorganic bases like K2​CO3​ or Cs2​CO3​ are preferred over strong bases (e.g., NaH) to prevent base-catalyzed defluorination or isomerization of the fluoroallyl double bond.

  • Reductive Amination Selectivity : For complex or sterically hindered substituents, reductive amination using aldehydes is superior. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected as the hydride source because it is mild enough to avoid reducing the unreacted aldehyde, selectively reducing the transient iminium ion intermediate[4]. Furthermore, this transition-metal-free approach tolerates a wide array of functional groups[5].

Experimental Protocols

Safety Note: (2-Fluoroprop-2-en-1-yl)(methyl)amine is a low-molecular-weight, volatile amine. All operations must be conducted in a well-ventilated fume hood. If the amine is sourced as a hydrochloride salt, an initial free-basing step with equimolar N,N-diisopropylethylamine (DIPEA) is required.

Protocol A: Direct N-Alkylation via SN​2 Displacement

This protocol is ideal for primary and active secondary alkyl halides (e.g., benzyl bromides, allyl chlorides).

  • Reaction Setup : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve (2-Fluoroprop-2-en-1-yl)(methyl)amine (1.0 mmol, 89.1 mg) in anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (5.0 mL).

  • Base Addition : Add finely powdered Potassium Carbonate ( K2​CO3​ ) (2.0 mmol, 276 mg) or Cesium Carbonate ( Cs2​CO3​ ) (1.5 mmol, 488 mg). Stir the suspension at room temperature for 10 minutes.

  • Electrophile Addition : Dropwise add the alkyl halide (1.1 mmol). If the alkyl halide is a chloride, add a catalytic amount of Sodium Iodide (NaI) (0.1 mmol, 15 mg) to promote in situ Finkelstein halogen exchange, accelerating the SN​2 process.

  • Heating & Monitoring : Heat the reaction mixture to 60 °C. Monitor the reaction via TLC (Eluent: 10% MeOH in DCM).

    • Self-Validation Step: The secondary amine starting material will stain strongly with ninhydrin (typically pink/red), whereas the tertiary amine product will not, allowing clear visual confirmation of conversion.

  • Workup : Once complete (typically 4-8 hours), cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with distilled water ( 3×10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Reductive Amination

This protocol is highly chemoselective and completely eliminates the risk of quaternary ammonium salt formation.

  • Iminium Formation : In a dry flask, combine (2-Fluoroprop-2-en-1-yl)(methyl)amine (1.0 mmol, 89.1 mg) and the target aldehyde (1.05 mmol) in anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (5.0 mL).

  • Acid Catalysis : Add Glacial Acetic Acid (1.0 mmol, 57 µL) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction : Add Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 mmol, 318 mg) in small portions over 5 minutes. The reaction is mildly exothermic.

  • Monitoring : Stir at room temperature for 12-16 hours. The reaction is self-validating when the aldehyde is consumed (monitored by TLC or LC-MS).

  • Quenching & Workup : Quench the reaction by slowly adding saturated aqueous NaHCO3​ (10 mL) until gas evolution ceases. Extract with DCM ( 2×15 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate.

Quantitative Data & Optimization

The following table summarizes the optimization of reaction conditions for the Direct SN​2 Alkylation (Protocol A) using benzyl bromide as a model electrophile.

EntrySolventBase (Equiv)AdditiveTemp (°C)Time (h)Yield (%)
1DCM Et3​N (2.0)None252445
2MeCN K2​CO3​ (2.0)None601278
3MeCN K2​CO3​ (2.0)NaI (0.1 eq)60689
4DMF Cs2​CO3​ (1.5)None25892
5DMF Cs2​CO3​ (1.5)None60495

Note: DMF with Cs2​CO3​ provides the highest yield, but MeCN with K2​CO3​ /NaI offers a more environmentally benign and easier-to-workup alternative.

Reaction Workflow Visualization

G cluster_0 Pathway A: Direct SN2 Alkylation cluster_1 Pathway B: Reductive Amination Start Substrate: (2-Fluoroprop-2-en-1-yl)(methyl)amine A1 Add Alkyl Halide (R-X) + Base (K₂CO₃/Cs₂CO₃) Start->A1 B1 Add Aldehyde (R-CHO) + Acid Catalyst (AcOH) Start->B1 A2 Solvent: MeCN or DMF Temp: 25-60°C A1->A2 A3 SN2 Substitution Avoid Quaternization A2->A3 Product Tertiary Fluoroallylamine Product A3->Product B2 Form Iminium Ion Intermediate B1->B2 B3 Reduction via NaBH(OAc)₃ Solvent: DCE/DCM B2->B3 B3->Product

N-alkylation workflows for (2-Fluoroprop-2-en-1-yl)(methyl)amine.

References

  • Direct N-Alkylation/Fluoroalkylation of Amines Using Carboxylic Acids via Transition-Metal-Free Catalysis - ResearchGate - 4

  • Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH - 3

  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal - 5

  • WO2008156726A1 - Inhibitors of janus kinases - Google Patents -2

  • WO2011075515A1 - Aminopyrimidines as syk inhibitors - Google Patents - 1

Sources

Application

Application Note: Strategic Utilization of (2-Fluoroprop-2-en-1-yl)(methyl)amine in Agrochemical Scaffold Design

Executive Summary & Mechanistic Rationale In modern agrochemical development, the metabolic stability of active ingredients is a critical determinant of field efficacy. Active ingredients containing amide bonds—such as s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern agrochemical development, the metabolic stability of active ingredients is a critical determinant of field efficacy. Active ingredients containing amide bonds—such as specific insect neuropeptide mimics or herbicidal enzyme inhibitors—are highly susceptible to enzymatic degradation (proteolysis) in target pests, plants, or soil microbiomes.

To circumvent this degradation, the fluoroolefin moiety (C=C–F) is strategically deployed as a stable isosteric and isoelectronic mimic of the amide bond[1]. This bioisosteric replacement preserves target receptor binding affinity while rendering the molecule completely resistant to proteolytic cleavage. Furthermore, the enhanced lipophilicity and strong preference for gauche orientation imparted by the fluorine atom directly benefit the final agrochemical formulation, improving cuticular penetration and maximizing bioavailability[2].

(2-Fluoroprop-2-en-1-yl)(methyl)amine serves as a premier, versatile building block for introducing this fluoroolefin bioisostere into cyclic scaffolds. Through targeted amidation and subsequent Ring-Closing Metathesis (RCM), this amine enables the construction of fluorovinyl-containing lactams and fluorinated piperidines, which are highly desirable motifs for next-generation agrochemical research[3].

Pathway & Workflow Visualization

G N1 Methyl 2-Fluoroacrylate (Starting Material) N2 Aminolysis & Selective Reduction N1->N2 N3 (2-Fluoroprop-2-en-1-yl)(methyl)amine (Key Intermediate) N2->N3 High Yield N4 Amidation with Alkenoic Acids N3->N4 N5 Diene Precursor N4->N5 N6 Ring-Closing Metathesis (RCM) Grubbs II Catalyst N5->N6 Overcomes F-deactivation N7 Fluorovinyl-Lactam Scaffold N6->N7 N8 Agrochemical Formulation N7->N8 Active Ingredient N9 In Vivo Application (Pest/Weed Target) N8->N9 N10 Metabolic Resistance (Proteolysis Evasion) N9->N10 Amide Bioisostere

Workflow from synthesis of the fluoroallylamine intermediate to agrochemical metabolic resistance.

Experimental Protocols & Self-Validating Systems

Protocol A: Synthesis and Validation of (2-Fluoroprop-2-en-1-yl)(methyl)amine

Objective: To generate the secondary fluoroallylamine building block from commercially available methyl 2-fluoroacrylate[4]. Causality Focus: A two-step approach (aminolysis followed by reduction) is strictly preferred over direct allylic amination. The electron-deficient nature of the fluoroacrylate double bond makes it highly susceptible to unwanted Michael additions. By forming the amide first, we protect the α-position before reducing it to the target amine.

Step-by-Step Methodology:

  • Aminolysis: Dissolve methyl 2-fluoroacrylate (1.0 equiv) in anhydrous methanol. Slowly add methylamine (2.0 equiv, 33% w/w in EtOH) at 0 °C to prevent exothermic polymerization. Stir for 4 hours at room temperature.

  • Intermediate Isolation: Remove the solvent under reduced pressure. The resulting N-methyl-2-fluoroacrylamide is taken to the next step without further purification.

  • Selective Reduction: Suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 equiv) in anhydrous THF at 0 °C. Dropwise add the N-methyl-2-fluoroacrylamide dissolved in THF.

  • Reflux & Quench: Heat the reaction to reflux for 6 hours. Cool to 0 °C and carefully quench using the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O) to prevent the destruction of the highly volatile amine product.

  • Extraction: Filter the granular aluminum salts, wash with diethyl ether, and concentrate the filtrate carefully at low temperature.

Self-Validation Checkpoint: Analyze the crude product via ¹⁹F NMR and ¹H NMR. A distinct doublet of doublets around δ -115 ppm (¹⁹F) confirms the intact 2-fluoroallyl moiety. The complete absence of a carbonyl stretch (~1680 cm⁻¹) in FT-IR confirms the successful reduction of the amide[5].

Protocol B: Generation of Fluorovinyl-Lactam Agrochemical Scaffolds via RCM

Objective: To construct metabolically stable, fluorovinyl-containing nitrogen heterocycles using the synthesized amine[6]. Causality Focus: The electron-withdrawing nature of the fluorine atom drastically reduces the electron density of the adjacent double bond, rendering it less nucleophilic and historically challenging for olefin metathesis[1]. First-generation Grubbs catalysts are ineffective here. We mandate the use of the Second-Generation Grubbs Catalyst (G-II), which possesses the requisite electrophilicity and stability to drive the catalytic cycle forward against the deactivated fluoroalkene[7].

Step-by-Step Methodology:

  • Amidation (Diene Formation): React (2-Fluoroprop-2-en-1-yl)(methyl)amine (1.0 equiv) with a selected alkenoic acid (e.g., pent-4-enoic acid, 1.1 equiv) in the presence of EDC·HCl (1.2 equiv) and DMAP (0.1 equiv) in DCM at room temperature for 12 hours.

  • Purification: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the diene precursor.

  • Ring-Closing Metathesis (RCM): Dissolve the diene precursor in anhydrous DCM (for 5/6-membered rings) or Toluene (for 7-membered rings) to a high dilution (0.01 M) to prevent intermolecular oligomerization.

  • Catalysis: Add Second-Generation Grubbs Catalyst (5–10 mol%). Heat to 40 °C (DCM) or 80 °C (Toluene) for 16 hours under an inert argon atmosphere[6].

  • Isolation: Quench the catalyst with ethyl vinyl ether, concentrate, and purify via silica gel flash chromatography.

Self-Validation Checkpoint: Monitor the reaction via ¹H NMR. The complete disappearance of the terminal vinyl protons (δ 4.9–5.8 ppm) and the emergence of the cyclic fluorovinyl proton validate successful ring closure.

Quantitative Data Presentation

The efficiency of the RCM step is highly dependent on the desired ring size. The table below summarizes the validated yields and optimal conditions for synthesizing various fluorovinyl-lactam scaffolds intended for agrochemical screening[6].

Target ScaffoldPrecursor Alkenoic AcidCatalyst / LoadingSolvent / TempIsolated Yield (%)
5-Membered Ring But-3-enoic acidGrubbs II (5 mol%)DCM / 40 °C70%
6-Membered Ring Pent-4-enoic acidGrubbs II (5 mol%)DCM / 40 °C73%
7-Membered Ring Hex-5-enoic acidGrubbs II (10 mol%)Toluene / 80 °C48%
8-Membered Ring Hept-6-enoic acidGrubbs II (10 mol%)Toluene / 80 °C0% (Oligomerization)

Note: The synthesis of 8-membered fluorinated rings via this specific RCM pathway is generally unviable due to competing intermolecular oligomerization and unfavorable enthalpy/entropy dynamics[6].

References

  • Title: Metal-Catalyzed Metathesis of Fluorinated Alkenes: Still a Current Major Challenge Source: ACS Publications URL: [Link]

  • Title: A Ring‐Closing Metathesis Pathway to Fluorovinyl‐Containing Nitrogen Heterocyles Source: ResearchGate (Tetrahedron) URL: [Link]

  • Title: Radboud Repository (Fluorinated Building Blocks) Source: Radboud University URL: [Link]

  • Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation Source: ACS Catalysis URL: [Link]

  • Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation (Semantic Scholar) Source: Semantic Scholar URL: [Link]

  • Title: Applications of Olefin Metathesis in the Synthesis of Fluorinated Substrates and Design of Fluorinated Catalysts Source: PMC (National Institutes of Health) URL: [Link]

Sources

Method

Application Note &amp; Protocols: In Vitro Characterization of (2-Fluoroprop-2-en-1-yl)(methyl)amine as a Novel Enzyme Inhibitor

Introduction: Targeting Amine Oxidases with Fluorinated Moieties (2-Fluoroprop-2-en-1-yl)(methyl)amine is a novel compound featuring a reactive fluoroalkene moiety, a structural alert that suggests potential as a mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting Amine Oxidases with Fluorinated Moieties

(2-Fluoroprop-2-en-1-yl)(methyl)amine is a novel compound featuring a reactive fluoroalkene moiety, a structural alert that suggests potential as a mechanism-based enzyme inactivator.[1] Its structural similarity to propargylamines, a well-established class of irreversible inhibitors for flavin-dependent amine oxidases, positions it as a prime candidate for targeting enzymes such as Monoamine Oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1/KDM1A).[2] These enzymes play critical roles in neurotransmitter metabolism and epigenetic regulation, respectively, and are significant targets in neurodegenerative diseases, psychiatric disorders, and oncology.[3][4]

This guide provides a comprehensive framework for the in vitro characterization of (2-Fluoroprop-2-en-1-yl)(methyl)amine, focusing on protocols to determine its inhibitory potency and selectivity against MAO-A, MAO-B, and LSD1. We will explore both fluorescence-based assays suitable for high-throughput screening (HTS) and liquid chromatography-mass spectrometry (LC-MS) based methods for orthogonal validation and detailed kinetic analysis.

Postulated Targets and Rationale

The core structure of (2-Fluoroprop-2-en-1-yl)(methyl)amine is analogous to known inhibitors of FAD-dependent amine oxidases.

  • Monoamine Oxidases (MAO-A & MAO-B): These mitochondrial enzymes are responsible for the degradation of key monoamine neurotransmitters.[3] Inhibitors of MAO-B are used in the treatment of Parkinson's disease, while MAO-A inhibitors are prescribed for depression.[5] The propargylamine scaffold is a classic feature of irreversible MAO inhibitors like selegiline.[6]

  • Lysine-Specific Demethylase 1 (LSD1/KDM1A): LSD1 is a histone demethylase that is structurally and mechanistically homologous to MAO.[2] It is a key regulator of gene expression and a validated target in various cancers, particularly acute myeloid leukemia.[4] Tranylcypromine, another MAO inhibitor, also potently inhibits LSD1.[2]

The presence of the electron-withdrawing fluorine atom in (2-Fluoroprop-2-en-1-yl)(methyl)amine is hypothesized to facilitate nucleophilic attack by a residue in the enzyme's active site, potentially leading to irreversible covalent modification. This guide outlines the experimental procedures to test this hypothesis.

Experimental Workflow for Inhibitor Characterization

A tiered approach is recommended to efficiently characterize the inhibitory profile of (2-Fluoroprop-2-en-1-yl)(methyl)amine. This workflow ensures a systematic evaluation from initial screening to detailed mechanistic studies.

G cluster_0 Tier 1: Primary Screening & Potency cluster_1 Tier 2: Selectivity & Orthogonal Validation cluster_2 Tier 3: Mechanism of Action A Fluorometric HTS Assays (MAO-A, MAO-B, LSD1) B IC50 Determination (Dose-Response Curves) A->B C Selectivity Profiling (Compare IC50s for MAO-A, MAO-B, LSD1) B->C D LC-MS/MS Based Assays (Confirmation of Inhibition) C->D E Reversibility Assays (Dialysis or Rapid Dilution) D->E F Time-Dependent Inhibition Studies E->F G Determination of kinact and KI F->G

Caption: Tiered workflow for inhibitor characterization.

Part 1: Fluorometric Assays for High-Throughput Screening and IC50 Determination

Fluorometric assays are ideal for initial screening due to their sensitivity, simplicity, and amenability to high-throughput formats.[7] The principle for MAO and LSD1 assays often involves the detection of hydrogen peroxide (H₂O₂), a common byproduct of the flavin-dependent amine oxidation reaction.[8][9]

Protocol 1: MAO-A/B Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and relies on the detection of H₂O₂ produced from the deamination of a substrate like tyramine or benzylamine.[8]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • (2-Fluoroprop-2-en-1-yl)(methyl)amine (test inhibitor)

  • Selegiline (MAO-B selective inhibitor control)[6]

  • Clorgyline (MAO-A selective inhibitor control)[10]

  • Tyramine (MAO substrate)

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex Red, ADHP)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Ex/Em = 535/587 nm for Amplex Red)

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of (2-Fluoroprop-2-en-1-yl)(methyl)amine in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) to generate a dose-response curve.

    • Prepare stock solutions of control inhibitors (Selegiline, Clorgyline) in DMSO.

    • Prepare working solutions of MAO-A and MAO-B enzymes in MAO Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 30 minutes.

    • Prepare the substrate solution (Tyramine) in MAO Assay Buffer.

    • Prepare the detection reagent by mixing the fluorescent probe and HRP in MAO Assay Buffer.

  • Assay Plate Setup:

    • Add 50 µL of MAO Assay Buffer to all wells.

    • Add 2 µL of the test inhibitor dilutions or control inhibitors to the respective wells. For the 100% activity control, add 2 µL of DMSO.

    • Add 50 µL of the appropriate MAO enzyme (MAO-A or MAO-B) to all wells except the no-enzyme control.

    • Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate and Read the Reaction:

    • Add 50 µL of the substrate/detection reagent mix to all wells to start the reaction.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the fluorescence kinetically every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates to the 100% activity control (DMSO).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter MAO-A Assay MAO-B Assay
Enzyme Recombinant human MAO-ARecombinant human MAO-B
Substrate TyramineBenzylamine or Tyramine[5]
Control Inhibitor ClorgylineSelegiline[3]
Test Compound Conc. 0.1 nM - 100 µM0.1 nM - 100 µM
Incubation Time 15 min at 37°C15 min at 37°C
Detection Fluorescence (Ex/Em = 535/587 nm)Fluorescence (Ex/Em = 535/587 nm)
Protocol 2: LSD1 Inhibition Assay (Fluorometric)

This protocol is based on the HRP-coupled assay, which is a standard method for measuring LSD1 activity.[9]

Materials:

  • Recombinant human LSD1 enzyme

  • LSD1 Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Dimethylated histone H3 peptide (H3K4me2) substrate

  • (2-Fluoroprop-2-en-1-yl)(methyl)amine (test inhibitor)

  • Tranylcypromine (LSD1 inhibitor control)

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex Red)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Step-by-Step Procedure:

  • Reagent Preparation: Similar to the MAO assay, prepare stock and working solutions of the enzyme, substrate, inhibitor, and detection reagents.

  • Assay Plate Setup:

    • Add 50 µL of LSD1 Assay Buffer to all wells.

    • Add 2 µL of the test inhibitor dilutions or control inhibitor.

    • Add 50 µL of the LSD1 enzyme solution.

    • Incubate for 15 minutes at room temperature.

  • Initiate and Read the Reaction:

    • Add 50 µL of the H3K4me2 substrate and detection reagent mix.

    • Measure fluorescence kinetically as described for the MAO assay.

  • Data Analysis: Calculate IC50 values as described previously.

Part 2: LC-MS/MS Based Assays for Orthogonal Validation

LC-MS/MS assays offer high specificity and are less prone to interference from fluorescent compounds.[11] They directly measure the formation of the product or the depletion of the substrate, providing a robust orthogonal method to confirm the results from fluorometric screens.[12][13] This is particularly valuable for eliminating false positives.[12]

Protocol 3: General LC-MS/MS Assay for Amine Oxidase Inhibition

This protocol provides a general framework that can be adapted for MAO-A, MAO-B, or LSD1.

Materials:

  • Enzyme (MAO-A, MAO-B, or LSD1)

  • Appropriate buffer

  • Substrate (e.g., Kynuramine for MAO, H3K4me2 peptide for LSD1)[3][4]

  • Test inhibitor and control inhibitors

  • Quenching solution (e.g., Acetonitrile with an internal standard)

  • LC-MS/MS system

Step-by-Step Procedure:

  • Enzymatic Reaction:

    • Set up reactions in a 96-well plate as described for the fluorometric assays (inhibitor pre-incubation followed by substrate addition).

    • Incubate the reaction at 37°C for a fixed time (e.g., 30 minutes). The time should be within the linear range of product formation.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of cold quenching solution. The internal standard helps to control for variations in sample processing and injection volume.

  • Sample Preparation:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Develop a specific LC-MS/MS method to quantify the substrate and its corresponding product. This involves optimizing the chromatographic separation and the mass spectrometer parameters (e.g., MRM transitions).

  • Data Analysis:

    • Calculate the amount of product formed in each reaction.

    • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Parameter LC-MS/MS Assay
Enzyme Source Recombinant enzymes or human liver microsomes[11][14]
Detection Mass Spectrometry (MRM mode)
Endpoint Quantification of substrate depletion or product formation
Advantage High specificity, reduced interference[11]

Part 3: Elucidating the Mechanism of Action

Given the reactive nature of the fluoroalkene moiety, it is crucial to determine if (2-Fluoroprop-2-en-1-yl)(methyl)amine acts as a reversible or irreversible inhibitor.

G E Enzyme EI Enzyme-Inhibitor (Non-covalent) E->EI k_on I Inhibitor EI->E k_off E_I Enzyme-Inhibitor (Covalent Adduct) EI->E_I k_inact

Caption: Kinetic scheme for irreversible inhibition.

Protocol 4: Reversibility Assay via Rapid Dilution

This method assesses whether enzyme activity can be recovered after removing the inhibitor.

Step-by-Step Procedure:

  • Incubation: Incubate the target enzyme (e.g., MAO-B) with a high concentration of the inhibitor (e.g., 10x IC50) for 30-60 minutes. As a control, incubate the enzyme with buffer alone.

  • Dilution: Rapidly dilute the enzyme-inhibitor mixture 100-fold or more into the assay buffer containing the substrate.

  • Activity Measurement: Immediately monitor enzyme activity over time using a continuous assay (e.g., the fluorometric protocol).

  • Interpretation:

    • Reversible Inhibition: If the inhibitor is reversible, its dissociation upon dilution will lead to a gradual recovery of enzyme activity.

    • Irreversible Inhibition: If the inhibition is irreversible, no significant recovery of enzyme activity will be observed.

Protocol 5: Time-Dependent Inhibition Assay

Irreversible inhibitors typically exhibit time-dependent inhibition. This assay measures the rate of inactivation.[15]

Step-by-Step Procedure:

  • Pre-incubation: Pre-incubate the enzyme with various concentrations of the inhibitor for different periods (e.g., 0, 5, 10, 20, 30 minutes).

  • Activity Measurement: At the end of each pre-incubation period, add the substrate and measure the initial reaction velocity.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time.

    • The slope of each line represents the observed rate of inactivation (k_obs).

    • Plot the k_obs values against the inhibitor concentrations. This plot can be fitted to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).[15]

Conclusion

The protocols outlined in this guide provide a robust framework for the in vitro characterization of (2-Fluoroprop-2-en-1-yl)(methyl)amine as a potential inhibitor of MAO and LSD1. By systematically progressing from high-throughput screening to detailed mechanistic studies, researchers can effectively determine the compound's potency, selectivity, and mode of action. This information is critical for advancing the development of this and similar compounds as potential therapeutic agents.

References

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]

  • Bienta. (n.d.). LC-MS/MS Based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Retrieved from [Link]

  • Ge, Y., et al. (2004). Development of an LC-MS based enzyme activity assay for MurC: application to evaluation of inhibitors and kinetic analysis. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1079-1087. Retrieved from [Link]

  • Lin, C. H., et al. (2005). LED Fluorescence Spectroscopy for Direct Determination of Monoamine Oxidase B Inactivation. Analytical Biochemistry, 343(2), 272-278. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Li, Y., et al. (2023). A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. Journal of Pharmaceutical Analysis, 13(2), 163-170. Retrieved from [Link]

  • Li, Y., et al. (2023). A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. Journal of Pharmaceutical Analysis, 13(2), 163-170. Retrieved from [Link]

  • Vianello, P., et al. (2020). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Journal of Medicinal Chemistry, 63(21), 12534-12557. Retrieved from [Link]

  • Lizcano, J. M. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 573, 227-248. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2715, 335-345. Retrieved from [Link]

  • Vianello, P., et al. (2020). Biochemical characterization of LSD1 inhibitors. Dose−response curves... ResearchGate. Retrieved from [Link]

  • EpigenTek. (2022). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]

  • Adibekian, A., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Expert Opinion on Drug Discovery, 6(8), 807-826. Retrieved from [Link]

  • Willems, L. I., et al. (2020). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm, 11(11), 1843-1854. Retrieved from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • Strelow, J. M. (2017). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry, 60(15), 6376-6379. Retrieved from [Link]

  • Pretorius, A., et al. (2018). The discovery of monoamine oxidase inhibitors: virtual screening and in vitro inhibition potencies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 581-591. Retrieved from [Link]

  • ResearchGate. (2016). Does anyone have a protocol for irreversible caspase inhibitor screening assay? Retrieved from [Link]

  • Di Martino, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7693. Retrieved from [Link]

  • Di Martino, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. AIR Unimi. Retrieved from [Link]

  • De Deurwaerdère, P., et al. (2020). N‐(furan‐2‐ylmethyl)‐N‐methylprop‐2‐yn‐1‐amine (F2MPA): A novel MAO‐B inhibitor with cognition enhancing properties. British Journal of Pharmacology, 177(14), 3249-3263. Retrieved from [Link]

  • Borrello, M. T., et al. (2017). Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). Bioorganic & Medicinal Chemistry Letters, 27(10), 2169-2173. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent defluorination of (2-Fluoroprop-2-en-1-yl)(methyl)amine during synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Defluorination Welcome to the Technical Support Center. As a Senior Application Scientist, I understand the challenges encountered dur...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Defluorination

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand the challenges encountered during the synthesis of complex fluorinated molecules. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific issue of defluorination during the synthesis of (2-Fluoroprop-2-en-1-yl)(methyl)amine. Our focus is on providing practical, mechanistically grounded advice to ensure the integrity of your synthesis and the purity of your final compound.

Troubleshooting Guide: Preventing Defluorination

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of (2-Fluoroprop-2-en-1-yl)(methyl)amine.

Question 1: I am observing a significant amount of a byproduct with a mass corresponding to the loss of HF. What is the likely cause and how can I prevent it?

Answer: The loss of hydrogen fluoride (HF) from your target molecule, (2-Fluoroprop-2-en-1-yl)(methyl)amine, is a common side reaction known as defluorination. This process is typically base-mediated and can proceed through two primary mechanistic pathways: E2 (bimolecular elimination) or E1cB (unimolecular elimination from a conjugate base). The presence of a strong base in your reaction mixture is the most probable cause.

The vinylic fluorine in your target compound makes the allylic protons more acidic, facilitating their removal by a base. The resulting carbanion can then eliminate the fluoride ion to form a conjugated imine or allene byproduct.

Strategies to Mitigate Base-Mediated Defluorination:

  • Choice of Base: The selection of an appropriate base is critical. Strong, non-nucleophilic bases are generally preferred for reactions where elimination is a concern. Sterically hindered bases can also minimize this side reaction.[1]

  • Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of elimination reactions.[2] Elimination pathways often have a higher activation energy than the desired substitution reaction, making them more sensitive to temperature changes. This is a key principle of kinetic versus thermodynamic control.[3][4]

  • Stoichiometry of the Base: Use the minimum stoichiometric amount of base required to drive the reaction to completion. An excess of a strong base will increase the likelihood of defluorination.

Question 2: My reaction is sluggish at lower temperatures, and upon warming, I see an increase in the defluorinated byproduct. How can I improve my yield of the desired product?

Answer: This is a classic example of the competition between kinetics and thermodynamics.[3][4] The desired nucleophilic substitution to form (2-Fluoroprop-2-en-1-yl)(methyl)amine may have a higher activation energy but lead to the more stable product under certain conditions, while the elimination pathway is kinetically favored at higher temperatures.

Optimizing for the Desired Product:

  • Solvent Selection: The polarity of the solvent can influence the reaction pathway. Aprotic polar solvents like DMF or DMSO can stabilize charged intermediates, potentially favoring the desired substitution. However, they can also promote elimination. It is often a matter of empirical optimization.

  • Catalyst Choice (if applicable): If you are employing a transition-metal-catalyzed synthesis, such as a palladium-catalyzed amination, the choice of ligand can significantly impact the selectivity.[2] Ligands can influence the steric and electronic environment around the metal center, favoring reductive elimination to form the C-N bond over β-fluoride elimination.

  • Controlled Addition of Reagents: Adding the base slowly at a low temperature can help to maintain a low instantaneous concentration, thereby disfavoring the bimolecular elimination pathway.

Question 3: How can I confirm that the byproduct I am seeing is indeed the result of defluorination, and how can I characterize it?

Answer: A combination of mass spectrometry and NMR spectroscopy is the most effective way to identify and characterize the defluorinated byproduct.

  • Mass Spectrometry (MS): The defluorinated product will have a molecular weight that is 20.01 g/mol lower than your target compound, corresponding to the mass of HF. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum of the defluorinated product will likely show the appearance of new vinylic or allenic protons and the disappearance of the characteristic signals of the 2-fluoropropenyl group.

    • ¹⁹F NMR: This is the most direct method. The signal corresponding to the fluorine atom in your starting material will be absent in the spectrum of the purified byproduct.[1][5][6][7]

    • ¹³C NMR: The carbon spectrum will also show characteristic shifts, with the disappearance of the carbon signal bonded to fluorine and the appearance of new signals for the double or triple bonds formed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile compounds and can provide both retention time data and mass spectra to identify the components of your reaction mixture.[8][9][10][11][12]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of defluorination for 2-fluoroallyl amines?

A1: The primary mechanism is base-promoted elimination. This can occur via two main pathways:

  • E2 Mechanism: A single concerted step where a base removes a proton from the carbon adjacent to the C-F bond, and the fluoride ion is simultaneously eliminated.

  • E1cB Mechanism: A two-step process where the base first removes an acidic proton to form a carbanion intermediate. In the second, slower step, the fluoride ion is eliminated from the carbanion. Due to the electron-withdrawing nature of the fluorine atom, the protons on the adjacent carbon are acidified, making the E1cB pathway a strong possibility.[1]

.dot

Defluorination_Mechanisms cluster_E2 E2 Mechanism (Concerted) cluster_E1cB E1cB Mechanism (Stepwise) E2_Reactant (2-Fluoroprop-2-en-1-yl)(methyl)amine E2_TS Transition State E2_Reactant->E2_TS Base (B:) E2_Product Defluorinated Product + BH⁺ + F⁻ E2_TS->E2_Product E1cB_Reactant (2-Fluoroprop-2-en-1-yl)(methyl)amine E1cB_Intermediate Carbanion Intermediate E1cB_Reactant->E1cB_Intermediate Base (B:) (fast) E1cB_Product Defluorinated Product + F⁻ E1cB_Intermediate->E1cB_Product (slow) Kinetic_vs_Thermodynamic Reactant Reactant TS1 Transition State 1 (Lower Activation Energy) Reactant->TS1 Low Temperature Short Reaction Time TS2 Transition State 2 (Higher Activation Energy) Reactant->TS2 High Temperature Long Reaction Time Kinetic_Product Kinetic Product (Forms Faster) TS1->Kinetic_Product Low Temperature Short Reaction Time Thermodynamic_Product Thermodynamic Product (More Stable) TS2->Thermodynamic_Product High Temperature Long Reaction Time

Caption: Kinetic vs. Thermodynamic control in competing reactions.

Q4: Can you provide a general experimental protocol to minimize defluorination during the synthesis of (2-Fluoroprop-2-en-1-yl)(methyl)amine?

Proposed Synthetic Protocol (Palladium-Catalyzed Amination):

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(dba)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., XPhos, 5-10 mol%).

  • Reagent Addition: Add the starting material, a suitable 2-fluoroprop-2-en-1-yl electrophile (e.g., bromide, tosylate), followed by the solvent (e.g., anhydrous toluene or dioxane).

  • Amine Addition: Add methylamine (as a solution in THF or as a gas bubbled through the solution).

  • Base Addition: Cool the reaction mixture to 0 °C or lower. Slowly add a solution of a non-nucleophilic base (e.g., LHMDS or KHMDS, 1.1-1.5 equivalents) in an appropriate solvent.

  • Reaction Monitoring: Stir the reaction at low temperature and monitor its progress by TLC, GC-MS, or ¹⁹F NMR. If the reaction is slow, allow it to warm gradually to room temperature. Avoid excessive heating.

  • Workup: Once the reaction is complete, quench it with a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate) may be necessary to separate the desired product from the less polar defluorinated byproduct.

Q5: What are the key considerations for purifying (2-Fluoroprop-2-en-1-yl)(methyl)amine from its defluorinated byproduct?

A5: The primary challenge in purification is the potential for similar polarities between the target compound and the defluorinated byproduct.

  • Column Chromatography: This is the most common method. The polarity difference, although potentially small, can often be exploited. The defluorinated byproduct is likely to be less polar than the target amine. Careful selection of the eluent system and a long column can improve separation.

  • Acid-Base Extraction: As your target compound is an amine, it can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer and extraction with an organic solvent can recover the purified amine.

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be a very effective, albeit more expensive, purification method.

[13]### References

  • A Comparative Guide to Spectroscopic Libraries for the Identification of Fluoroalkene Isomers. Benchchem. Accessed March 22, 2026.

  • Li, G., et al. (2024). Photocatalytic Defluorinative α-Aminoalkylation of Allylic Difluorides. ACS Publications.

  • Thermodynamic and kinetic reaction control. Wikipedia. Accessed March 22, 2026.

  • Wang, X., & Patureau, F. W. (2023). Pd-catalyzed access to mono- and di-fluoroallylic amines from primary anilines. Chemical Communications, 59(1), 83-86.

  • A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. Benchchem. Accessed March 22, 2026.

  • Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Accessed March 22, 2026.

  • Nguyen, H. M., et al. (2020). Advances in Nucleophilic Allylic Fluorination. ACS Catalysis, 10(20), 11694-11723.

  • Why is fluorine better at forming a Hoffmann elimination product than chlorine, as opposed to a Zaitsev product? Reddit. Accessed March 22, 2026.

  • Doyle, A. G., et al. (2019). Catalytic Nucleophilic Fluorination of Secondary and Tertiary Propargylic Electrophiles with a Copper–N-Heterocyclic Carbene Complex. Journal of the American Chemical Society, 141(42), 16619-16624.

  • Synthesis of allyl fluorides. Organic Chemistry Portal. Accessed March 22, 2026.

  • A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Benzofluoranthene Isomers. Benchchem. Accessed March 22, 2026.

  • Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.

  • Tlili, A. (2021). Synthesis of Fluorinated Amines: A Personal Account. ACS Omega, 6(35), 22635-22644.

  • Ostrow, D., & Gilbert, M. (2018). The differentiation of positional isomers utilizing GC-IRD. Journal of the Clandestine Laboratory Investigating Chemists Association, 28(1), 1-10.

  • Nguyen, H. M., et al. (2017). Asymmetric Synthesis of Allylic Fluorides via Fluorination of Racemic Allylic Trichloroacetimidates Catalyzed by a Chiral Diene-Iridium Complex. ACS Catalysis, 8(1), 546-551.

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. Accessed March 22, 2026.

  • 2-Fluoroaniline - Optional[19F NMR] - Chemical Shifts. SpectraBase. Accessed March 22, 2026.

  • Westphal, F., et al. (2015). Ring positional differentiation of isomeric N-alkylated fluorocathinones by gas chromatography/tandem mass spectrometry. Forensic Toxicology, 33(2), 335-345.

  • Doyle, A. G., et al. (2019). Catalytic Nucleophilic Fluorination of Secondary and Tertiary Propargylic Electrophiles with a Copper–N-Heterocyclic Carbene Complex. Angewandte Chemie International Edition, 58(42), 14939-14943.

  • Claridge, T. D. W., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(17), 10062-10070.

  • Method for Nucleophilic Fluorination Advanced by Doyle Group. Princeton University Department of Chemistry. Accessed March 22, 2026.

  • An Overview of Fluorine NMR. ResearchGate. Accessed March 22, 2026.

  • Claridge, T. D. W., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(17), 10062-10070.

  • The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group 18 F/ 19 F KIE. ResearchGate. Accessed March 22, 2026.

  • Preparation of Hexafluoroisopropyl Sulfamate (HFIPS) for the Sulfamoylation of Alcohols and Amines. Organic Syntheses. Accessed March 22, 2026.

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. Accessed March 22, 2026.

  • Klok, R. P., et al. (2008). Synthesis of 2-(1,1-dicyanopropen-2-yl)-6-(2-[18F]-fluoroethyl)-methylamino-naphthalene ([18F]FDDNP). Applied Radiation and Isotopes, 66(2), 203-207.

  • Stereoselective one step fluorination process for the preparation of 2-flouropropionate. Google Patents. Accessed March 22, 2026.

  • ChemInform Abstract: Synthesis of 2-(2-Fluorophenyl)-2-methylamino-cyclohexanone as a New Ketamine Derivative. ResearchGate. Accessed March 22, 2026.

Sources

Optimization

Troubleshooting low reactivity of (2-Fluoroprop-2-en-1-yl)(methyl)amine in amide coupling

Topic: Troubleshooting Low Reactivity of (2-Fluoroprop-2-en-1-yl)(methyl)amine in Amide Coupling Audience: Researchers, scientists, and drug development professionals. Introduction Welcome to the Technical Support Center...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Low Reactivity of (2-Fluoroprop-2-en-1-yl)(methyl)amine in Amide Coupling Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for challenges encountered during the amide coupling of (2-Fluoroprop-2-en-1-yl)(methyl)amine. This secondary amine presents unique difficulties due to the electronic effects of the adjacent fluoroallyl group, which can significantly reduce its nucleophilicity and, consequently, its reactivity in standard coupling protocols. As Senior Application Scientists, we have compiled this resource to explain the underlying chemical principles and provide field-proven, actionable solutions to help you achieve successful amide bond formation.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling reaction with (2-Fluoroprop-2-en-1-yl)(methyl)amine failing or showing low yield?

A: The primary reason for low reactivity is the reduced nucleophilicity of the amine. The highly electronegative fluorine atom on the adjacent carbon exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density on the nitrogen atom, making it a weaker nucleophile and less likely to attack the activated carboxylic acid intermediate. Standard coupling conditions that work for more nucleophilic amines often fail for such electron-deficient substrates.[1][2]

Q2: What are the first and most critical parameters to check in my experimental setup?

A: Before exploring advanced solutions, ensure the fundamentals of your reaction are sound:

  • Reagent Quality: Confirm the purity and dryness of your amine, carboxylic acid, solvent, and coupling reagents. Moisture is a critical concern as it can hydrolyze both the coupling reagents and the activated carboxylic acid intermediates.[3]

  • Stoichiometry: Ensure accurate measurement of all reagents. A slight excess of the amine (e.g., 1.1-1.2 equivalents) is common, but for difficult couplings, adjusting the ratio of the coupling reagent and base is more critical.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination, especially if using moisture-sensitive reagents like carbodiimides or phosphonium salts.[3]

Q3: Is this amine known to be challenging for amide coupling?

A: Yes. Amines with adjacent electron-withdrawing groups, such as the fluoroallyl group here, are well-documented as "electron-deficient" or "weakly nucleophilic" amines.[1][4][5] These substrates often require more powerful coupling reagents, tailored reaction conditions, or alternative synthetic strategies to achieve high yields.[4][5]

In-Depth Troubleshooting Guide

Problem: Low to No Product Formation

This is the most common issue and typically points to a failure in one of the two key steps of the reaction: either the carboxylic acid is not being activated effectively, or the amine is not nucleophilic enough to react with the activated intermediate.

Standard coupling reagents like DCC or EDC/HOBt may not generate an activated intermediate that is reactive enough to be attacked by the weakly nucleophilic (2-Fluoroprop-2-en-1-yl)(methyl)amine.[1]

Solution 1.1: Employ a High-Potency Coupling Reagent

For electron-deficient amines, more powerful uronium or phosphonium-based reagents are often necessary.[6][7] These reagents generate highly reactive activated esters that can couple with even poor nucleophiles.

  • Uronium Salts (e.g., HATU, HBTU): HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is particularly effective.[6][7][8] The 7-azabenzotriazole (HOAt) leaving group is superior to the standard HOBt, and the pyridine nitrogen is thought to stabilize the transition state, accelerating the reaction.[8][9]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are also highly effective and have the advantage of not forming guanidinium by-products, which can sometimes complicate purification.

Table 1: Comparison of Common Coupling Reagents for Weakly Nucleophilic Amines

Reagent ClassExample(s)Mechanism of ActivationAdvantages for this ApplicationDisadvantages
Carbodiimides EDC, DCCForms O-acylisourea intermediateInexpensive, readily availableOften insufficient for electron-deficient amines; byproduct removal can be difficult (DCU).[10]
Uronium/Aminium HATU, HBTUForms highly reactive OAt/OBt active esterHigh reactivity, fast reaction rates, reduced racemization.[6][7] HATU is often the reagent of choice.[7][11]Higher cost, byproducts can be challenging to remove.[11]
Phosphonium PyBOP, PyAOPForms highly reactive OAt/OBt active esterHigh reactivity, no guanidinium byproduct formation.Generates carcinogenic HMPA (BOP only); higher cost.

Solution 1.2: Optimize Reaction Conditions

Even with a powerful coupling reagent, optimizing the solvent, base, and temperature is crucial.

  • Solvent: Use polar aprotic solvents like DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[8][10] These solvents are excellent at dissolving all reaction components and facilitating the ionic mechanism of the coupling reaction. Ensure the solvent is anhydrous.[3]

  • Base: A non-nucleophilic, sterically hindered base is required to deprotonate the carboxylic acid without competing with the primary amine. DIPEA (N,N-Diisopropylethylamine or Hünig's base) is the standard choice.[8] Use of 2-3 equivalents is typical. Triethylamine (TEA) can also be used but is more nucleophilic and can sometimes lead to side reactions.

  • Temperature: While many couplings are run at room temperature, sluggish reactions with electron-deficient amines can benefit from gentle heating. Try running the reaction at 40-60 °C .[1] Monitor the reaction closely for potential decomposition.

Experimental Protocol 1: Screening HATU for Coupling with (2-Fluoroprop-2-en-1-yl)(methyl)amine

This protocol outlines a general procedure for a small-scale test reaction.

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).

  • Addition of Reagents: Add (2-Fluoroprop-2-en-1-yl)(methyl)amine (1.2 eq) followed by DIPEA (3.0 eq). Stir the solution for 5 minutes.

  • Activation: In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature for 4 hours. If TLC/LCMS analysis shows little to no conversion, slowly heat the reaction to 50 °C and monitor for an additional 8-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Advanced Strategies for Highly Recalcitrant Couplings

If the optimized HATU protocol fails, more advanced methods may be required. These approaches focus on creating an even more reactive electrophile from the carboxylic acid.

Acyl fluorides are more reactive than OAt-esters but generally more stable and easier to handle than acyl chlorides. They have proven highly effective for coupling with sterically hindered and electron-deficient amines.[4][5]

  • Reagents: Cyanuric fluoride or, more commonly, an in situ approach using a reagent like TCFH (tetramethylchloroformamidinium hexafluorophosphate) with N-methylimidazole (NMI) or XtalFluor-E with a base can be used to generate the acyl fluoride. The amine is then added in a second step.[12]

Experimental Workflow: Acyl Fluoride Approach

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate) RCOOH->Carboxylate -H⁺ Base Base (DIPEA) Base->RCOOH HATU HATU ActiveEster OAt-Active Ester HATU->ActiveEster Amine R'R''NH ((2-Fluoroprop-2-en-1-yl)(methyl)amine) Amine->ActiveEster Carboxylate->ActiveEster + HATU Amide Amide Product ActiveEster->Amide + R'R''NH Byproducts Tetramethylurea + HOAt ActiveEster->Byproducts - Byproducts

Caption: Simplified mechanism of HATU-mediated amide bond formation.

References

  • HATU - Wikipedia . Wikipedia. [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent . Chem.libretexts.org. [Link]

  • Amine to Amide Mechanism - HATU . Common Organic Chemistry. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals . Organic Process Research & Development, 20(2), 140-177. [Link]

  • HATU Coupling: Challenges Associated with the Byproducts . Kim Reactor YouTube Channel. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives . The Journal of Organic Chemistry, 71(21), 8257-8266. [Link]

  • Yamada, H., et al. (2022). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water . ACS Sustainable Chemistry & Engineering, 10(39), 13054-13063. [Link]

  • Direct Amidations of Carboxylic Acids with Amines . Encyclopedia.pub. [Link]

  • Sharma, S., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . Bioorganic & Medicinal Chemistry Letters, 29(16), 2135-2139. [Link]

  • Amide synthesis by acylation . Organic Chemistry Portal. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents . Chemical Society Reviews, 38(2), 606-631. [Link]

  • Choosing amide coupling agent . Reddit r/Chempros. [Link]

  • Why did my amide syntesis does not work? . ResearchGate. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? . Chemistry Stack Exchange. [Link]

  • The Nucleophile . Chemistry LibreTexts. [Link]

  • Tips and tricks for difficult amide bond formation? . Reddit r/Chempros. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . University of Copenhagen Research Portal. [Link]

  • Haufe, G. (2007). Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents . Topics in Current Chemistry, 279, 135-179. [Link]

  • Chemistry of Amides . Chemistry LibreTexts. [Link]

  • Hydrosilafluorenes as Recyclable Coupling Reagents for Direct Amidation of Carboxylic Acids with Amines . ResearchGate. [Link]

Sources

Troubleshooting

Improving the solubility of (2-Fluoroprop-2-en-1-yl)(methyl)amine in aqueous media

Welcome to the technical support guide for (2-Fluoroprop-2-en-1-yl)(methyl)amine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (2-Fluoroprop-2-en-1-yl)(methyl)amine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in aqueous media. As researchers and drug development professionals, you are aware that achieving the desired concentration in biological buffers is a critical first step for any successful experiment. The unique structure of (2-Fluoroprop-2-en-1-yl)(methyl)amine, featuring a basic amine group and a fluorinated hydrocarbon body, presents specific challenges and opportunities for solubilization that this guide will address.

Understanding the Molecule: Structural Insights into Solubility

The solubility behavior of (2-Fluoroprop-2-en-1-yl)(methyl)amine is dictated by two primary structural features:

  • The (Methyl)amine Group: This secondary amine is a weak base. Like most amines, its lone pair of electrons can accept a proton, making its aqueous solubility highly dependent on pH.[1][2][3]

  • The 2-Fluoroprop-2-en-1-yl Group: This fluorinated hydrocarbon tail is hydrophobic. The presence of the fluorine atom and the propyl chain contributes to low intrinsic solubility in water. Lower aliphatic amines are generally water-soluble, but as the size of the hydrophobic alkyl portion increases, water solubility decreases.[2][4]

Effectively solubilizing this molecule involves leveraging the basicity of the amine group while mitigating the hydrophobicity of the fluorinated tail.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for preparing a high-concentration stock solution? A1: For a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is a widely used and effective choice for many "drug-like" small molecules.[5] It can typically dissolve the compound at concentrations of 10 mM or higher. For applications where DMSO is not suitable, ethanol can be an alternative.

Q2: My compound dissolves in DMSO, but why does it precipitate when I dilute it into my aqueous assay buffer? A2: This is a common phenomenon known as "crashing out." The compound is highly soluble in the organic stock solvent (DMSO) but has low solubility in the aqueous buffer. When you add the concentrated stock to the buffer, the solvent environment abruptly changes from organic to aqueous, and the compound precipitates once its concentration exceeds its aqueous solubility limit. The key is to ensure the final concentration in your assay is below the compound's solubility limit in the final buffer composition (including the small percentage of DMSO).

Q3: What is the very first and most effective method I should try to improve aqueous solubility? A3: pH adjustment . Given the presence of the basic amine group, lowering the pH of your aqueous buffer is the most direct and often most effective strategy.[][7] By protonating the amine, you form a salt, which is significantly more water-soluble than the neutral free base.[1]

Q4: Can I heat the solution to get my compound to dissolve? A4: Gentle warming (e.g., to 37°C) can help overcome the initial energy barrier for dissolution.[5][7] However, you must exercise caution. Excessive heat can lead to the degradation of the compound or evaporation of the solvent, altering the concentration. Always check the compound's stability at elevated temperatures before proceeding.

In-Depth Troubleshooting Guides

Method 1: Solubility Enhancement via pH Adjustment

The basicity of the amine functional group is the most powerful tool for manipulating the solubility of (2-Fluoroprop-2-en-1-yl)(methyl)amine.

The Underlying Principle: In an aqueous solution, the secondary amine exists in equilibrium between its neutral, uncharged "free base" form and its protonated, positively charged "conjugate acid" or salt form. The free base is less polar and thus less water-soluble, while the charged salt form readily interacts with water molecules through ion-dipole interactions, leading to much higher solubility.[1] Lowering the pH of the solution drives the equilibrium towards the more soluble protonated form. Most simple alkyl amines have pKa's in the range of 9.5 to 11.0.[3] To ensure complete protonation and maximize solubility, the pH of the buffer should be at least 2 units below the amine's pKa.

G cluster_0 A Free Base (Poorly Soluble) B Protonated Salt (Highly Soluble) A->B + H⁺ (Lower pH) B->A - H⁺ (Higher pH)

Caption: pH effect on amine solubility equilibrium.

Experimental Protocol: Determining the Optimal pH

  • Prepare a series of buffers: Create a set of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4). Use buffers appropriate for your final assay (e.g., acetate for pH 4-5.5, MES for pH 5.5-6.5, phosphate for pH 6.5-7.5).

  • Add excess compound: Add an excess amount of solid (2-Fluoroprop-2-en-1-yl)(methyl)amine to a fixed volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., room temperature or 37°C) for several hours (typically 2-24 hours) to allow the solution to reach equilibrium.

  • Separate solid from liquid: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantify: Carefully remove a precise volume of the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analyze: Plot the measured solubility against the pH of the buffer to determine the optimal pH range for your experiments.

Troubleshooting This Method:

  • Issue: Your biological assay is highly sensitive to pH and cannot be performed at the optimal low pH.

  • Solution: In this case, pH adjustment may not be a standalone solution. You should find the lowest pH your assay can tolerate and then combine it with one of the methods below (co-solvency or complexation) to achieve the target concentration.

Method 2: Co-solvency

When pH adjustment alone is insufficient or incompatible with your assay, using a co-solvent is the next logical step.

The Underlying Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[][8] This makes the aqueous environment more "hospitable" to the hydrophobic fluorinated tail of your compound, thereby increasing its solubility.[9][10] Common co-solvents in biological research include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[8][9]

Experimental Protocol: Using a Co-solvent

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 20-50 mM) of your compound in 100% of the chosen co-solvent (e.g., ethanol or PEG 400).

  • Assay Preparation: When preparing your working solutions, add a small volume of the co-solvent stock directly to your aqueous assay buffer.

  • Maintain Consistency: It is critical to maintain the same final percentage of the co-solvent across all experimental conditions, including your vehicle controls, to avoid introducing artifacts.

  • Optimize Concentration: The final concentration of the co-solvent should be kept as low as possible (ideally ≤1-5%) to minimize potential toxicity or off-target effects in cell-based assays.

Troubleshooting This Method:

  • Issue: You observe cellular toxicity or changes in protein activity in your control wells containing the co-solvent.

  • Solution: Your system may be sensitive to that specific co-solvent. First, try reducing the final percentage of the co-solvent. If toxicity persists, screen other co-solvents. For example, PEG 400 is often less toxic than ethanol in many cell lines.

Method 3: Complexation with Cyclodextrins

Cyclodextrins are an advanced and highly effective method for solubilizing hydrophobic molecules.

The Underlying Principle: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone or torus. Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic.[11][12] They can encapsulate the hydrophobic part of a "guest" molecule—in this case, the fluorinated propyl group of your amine—forming an "inclusion complex."[13][14] This complex effectively shields the hydrophobic portion from water, dramatically increasing the apparent aqueous solubility of the compound.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and a favorable safety profile.[13]

G cluster_0 A Drug Molecule (Hydrophobic Tail) C Soluble Inclusion Complex A->C Complexation B Cyclodextrin (Hydrophobic Cavity) B->C Complexation

Caption: Encapsulation by a cyclodextrin.

Experimental Protocol: Screening for Cyclodextrin Enhancement

  • Prepare CD Stock: Make a concentrated stock solution of a cyclodextrin (e.g., 10-20% w/v HP-β-CD) in your chosen aqueous buffer.

  • Solubility Test: As in the pH protocol, add an excess amount of solid (2-Fluoroprop-2-en-1-yl)(methyl)amine to buffers containing different concentrations of the cyclodextrin (e.g., 0%, 1%, 2%, 5% HP-β-CD).

  • Equilibrate and Quantify: Follow steps 3-5 from the pH adjustment protocol to equilibrate the samples and quantify the concentration of the dissolved compound.

  • Analyze: A significant increase in solubility in the presence of the cyclodextrin indicates successful complex formation. The resulting solution can often be sterile-filtered and used directly in experiments.

Troubleshooting This Method:

  • Issue: The solubility enhancement is not as high as expected.

  • Solution: The fit between the guest molecule and the cyclodextrin cavity is specific. You may need to screen different types of cyclodextrins. While β-cyclodextrins are common, α- and γ-cyclodextrins have different cavity sizes and may work better for your specific molecule.[11]

Summary of Solubilization Strategies

The table below provides a comparative summary of the methods discussed. The choice of method depends heavily on the constraints of your experimental system.

MethodPrinciple of ActionTypical Fold Increase in Solubility (Estimated)Key Considerations
pH Adjustment Protonation of the basic amine group to form a soluble salt.[7]>100-fold (for basic compounds)Only applicable to ionizable compounds; the final pH must be compatible with the assay system.
Co-solvency Reducing the polarity of the aqueous solvent to accommodate the hydrophobic moiety.[][9]5 to 100-foldCo-solvent type and final concentration must be optimized to avoid assay interference or toxicity.
Complexation Encapsulation of the hydrophobic tail within a cyclodextrin cavity.[13][15]50 to >1000-foldHighly effective and often has low toxicity; may require screening of different cyclodextrin types.

By systematically applying these principles and protocols, you can overcome the solubility challenges associated with (2-Fluoroprop-2-en-1-yl)(methyl)amine and proceed with your research confidently.

References

  • Rehder, S., et al. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. PubMed. Available at: [Link]

  • Jadhav, M., et al. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. Available at: [Link]

  • Rehder, S., et al. (2017). Full article: Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Taylor & Francis. Available at: [Link]

  • Patel, A., et al. (2024). Original Article Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Pharmedicine Journal. Available at: [Link]

  • Bergström, C. A. S., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available at: [Link]

  • Bergström, C. A. S., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. Available at: [Link]

  • Nema, S., & Ludwig, J. D. (Eds.). (2019). Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Unacademy. (n.d.). Methods of Preparation of Amines. Unacademy. Available at: [Link]

  • Dr. Lisa. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available at: [Link]

  • Pobudkowska, A., et al. (2012). Study of pH-dependent drugs solubility in water. SciSpace. Available at: [Link]

  • Uekama, K., et al. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. PMC. Available at: [Link]

  • Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amines. Purdue University. Available at: [Link]

  • Morita, Y., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PMC. Available at: [Link]

  • BYJU'S. (n.d.). Amines. BYJU'S. Available at: [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Chemistry LibreTexts. Available at: [Link]

  • Uekama, K., et al. (2021). Full article: Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies. Taylor & Francis. Available at: [Link]

  • Morita, Y., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics. ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Purification of (2-Fluoroprop-2-en-1-yl)(methyl)amine

Welcome to the Technical Support Center. As a highly volatile, secondary allylic amine containing a fluoroalkene moiety, (2-Fluoroprop-2-en-1-yl)(methyl)amine presents unique challenges during isolation and purification.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a highly volatile, secondary allylic amine containing a fluoroalkene moiety, (2-Fluoroprop-2-en-1-yl)(methyl)amine presents unique challenges during isolation and purification. Standard laboratory workflows—such as rotary evaporation, unmodified silica gel chromatography, and UV-based detection—frequently result in severe sample loss, irreversible column binding, or false-negative detection.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot common issues and establish self-validating purification protocols.

Purification Decision Workflow

Before beginning your purification, you must determine whether your downstream application requires the free base or the hydrochloride salt . Because the free base is highly volatile, isolating the compound as a stable salt is strongly recommended unless the free amine is strictly required for immediate subsequent reactions.

PurificationWorkflow Start Crude (2-Fluoroprop-2-en-1-yl) (methyl)amine Decision Target Form? Start->Decision Salt Hydrochloride Salt (Recommended) Decision->Salt Stable storage FreeBase Free Base (Volatile) Decision->FreeBase Direct use Ext Acid/Base Extraction (1M HCl) Salt->Ext Distill Fractional Distillation (Low Temp) FreeBase->Distill Chrom Amine-Modified Silica or Basic Alumina FreeBase->Chrom Freeze Lyophilization (No heat) Ext->Freeze

Decision tree for the isolation and purification of (2-Fluoroprop-2-en-1-yl)(methyl)amine.

Troubleshooting & FAQs

Q1: I synthesized the free base, but after rotary evaporation, my yield is near zero. Where did my product go? A: Product loss due to high volatility. (2-Fluoroprop-2-en-1-yl)(methyl)amine is a low-molecular-weight secondary amine. Its boiling point is low enough that it will readily co-evaporate with common organic solvents (like dichloromethane or diethyl ether) under standard vacuum conditions. Solution: To prevent evaporative loss, the amine must be protonated to its non-volatile ionic form prior to solvent removal. Aqueous extraction with 1M HCl followed by lyophilization (freeze-drying) is the authoritative standard for isolating volatile fluoroallylamines without thermal degradation[1].

Q2: When attempting normal-phase chromatography, my compound streaks across the entire TLC plate (Rf 0.1 to 0.8). How can I achieve a tight band? A: Irreversible chemisorption due to pKa mismatch. Secondary aliphatic amines have a pKa of approximately 10. Standard silica gel contains surface silanol groups that are highly acidic (pKa ~4.5). This massive pKa gap causes strong electrostatic interactions, leading to severe tailing and permanent retention on the column. Solution: You must neutralize the acidic silanols. Either use a basic stationary phase (e.g., basic alumina) or deactivate standard silica gel by adding a volatile amine modifier (such as 1–5% triethylamine or aqueous ammonia) to your mobile phase[2].

Q3: My NMR shows the product is present, but my HPLC-UV chromatogram is completely blank. Why? A: Absence of a UV chromophore. The molecule lacks a conjugated π -system. The isolated fluoroalkene π→π∗ transition occurs in the deep UV range (<210 nm), which is completely masked by the UV cutoff of common LC solvents. Solution: Switch your detection method. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are required, as they provide universal, mass-dependent responses independent of the analyte's optical properties[3]. Alternatively, derivatize the secondary amine (e.g., with Fmoc-Cl or Boc2O) prior to LC analysis.

Validated Experimental Protocols
Protocol A: Isolation of the Hydrochloride Salt via Lyophilization (Recommended)

This protocol utilizes acid-base partitioning to isolate the amine away from neutral/acidic impurities, followed by sublimation of water to prevent thermal loss of the product.

  • Dilution: Dilute the crude reaction mixture containing the free base in a non-polar, water-immiscible solvent (e.g., diethyl ether).

  • Acidic Extraction: Extract the organic layer three times with equal volumes of 1.0 M aqueous HCl. Causality: The secondary amine protonates to form the water-soluble ammonium chloride salt, partitioning into the aqueous phase while leaving organic impurities behind.

  • Washing: Wash the combined aqueous acidic layers once with fresh diethyl ether. Causality: This removes any residual non-basic organic impurities that may have been carried over.

  • Lyophilization: Transfer the aqueous layer to a lyophilization flask and freeze it completely in a dry ice/acetone bath (-80 °C). Attach to a lyophilizer and dry for 24–48 hours.

  • Result: This yields the stable, non-volatile (2-fluoroprop-2-en-1-yl)(methyl)ammonium chloride salt[1], which can be stored indefinitely at room temperature.

Protocol B: Normal-Phase Chromatography of the Free Base

Use this protocol only if the free base is strictly required. It relies on silanol deactivation to prevent streaking.

  • Mobile Phase Preparation: Prepare a mobile phase of Hexanes/Ethyl Acetate containing 5% Triethylamine (Et 3​ N).

  • Column Packing: Slurry-pack the silica gel column using the Et 3​ N-spiked mobile phase. Flush with at least 3 column volumes. Causality: The Et 3​ N permanently binds to and neutralizes the acidic silanols, preventing your target amine from doing so.

  • Elution: Load the crude mixture and elute using the basic mobile phase.

  • Detection: Monitor fractions using TLC stained with Ninhydrin (requires heating to show secondary amines as red/brown spots) or KMnO 4​ (oxidizes the fluoroalkene).

  • Concentration: Pool the product-containing fractions and concentrate under mild vacuum only (>200 mbar) at a low bath temperature (<20 °C) to minimize evaporative loss.

Quantitative Method Comparison
Purification MethodTarget FormTypical RecoveryPurity AchievedScalabilityPrimary Challenge
Acid Extraction & Lyophilization HCl Salt>90%>95%ExcellentRequires access to a lyophilizer; removes only non-basic impurities.
Normal-Phase Chromatography Free Base40–60%>95%ModerateHigh risk of volatility loss during fraction concentration.
Fractional Distillation Free Base70–85%>98%ExcellentRequires large scale (>5g) to be efficient; thermal stress.
Ion-Exchange (SCX) Free Base / Salt>85%>90%GoodLimited by resin loading capacity; requires basic elution.
References
  • Metal-Catalyzed Metathesis of Fluorinated Alkenes: Still a Current Major Challenge Source: ACS Publications URL:[Link][4]

  • Synthesis and Evaluation of 2-Fluoroallylamine Derivatives Source: Radboud University Repository URL:[Link][1]

  • Ion-exclusion chromatography of aliphatic amines Source: ResearchGate / Journal of Chromatography A URL:[Link][3]

  • Protection Reactions and Volatile Amine Handling Source: Wiley-VCH URL:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Drug Discovery: (2-Fluoroprop-2-en-1-yl)(methyl)amine vs. Non-fluorinated Allylamines

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug design, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for optimizing pharmacoki...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug design, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of (2-Fluoroprop-2-en-1-yl)(methyl)amine and its non-fluorinated counterpart, N-methylallylamine, offering insights into how a single fluorine atom can significantly alter a molecule's profile for drug development.

Executive Summary

The substitution of a hydrogen atom with fluorine in the allylamine scaffold imparts profound changes to the molecule's physicochemical and metabolic characteristics. (2-Fluoroprop-2-en-1-yl)(methyl)amine is predicted to exhibit lower basicity (pKa), enhanced metabolic stability, and potentially altered plasma protein binding compared to N-methylallylamine. These modifications can translate to improved oral bioavailability, a longer half-life, and a more favorable drug-like profile. This guide will delve into the scientific rationale behind these differences, supported by experimental data from analogous compounds and detailed protocols for comparative evaluation.

The Impact of Fluorination: A Physicochemical and Metabolic Deep Dive

The introduction of fluorine, the most electronegative element, into an organic molecule induces significant electronic and steric effects that can be leveraged in drug design.[1]

Basicity (pKa)

The basicity of an amine is a critical parameter influencing its ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

N-methylallylamine , a simple secondary allylamine, has a predicted pKa of 9.88 . This relatively high basicity means it will be predominantly protonated at physiological pH (7.4), which can be favorable for solubility but may hinder its ability to cross cell membranes.

(2-Fluoroprop-2-en-1-yl)(methyl)amine , with a fluorine atom positioned at the 2-position of the propene chain, is expected to have a significantly lower pKa. The strong electron-withdrawing effect of the fluorine atom reduces the electron density on the nitrogen, thereby decreasing its basicity. Studies on the fluorination of aliphatic amines suggest that a single fluorine atom can decrease the pKa by approximately 1.7 units.[2] Therefore, the estimated pKa for (2-Fluoroprop-2-en-1-yl)(methyl)amine is approximately 8.18 .

Table 1: Comparison of Physicochemical Properties

PropertyN-methylallylamine(2-Fluoroprop-2-en-1-yl)(methyl)amineRationale for Difference
pKa ~9.88 (Predicted)[3]~8.18 (Estimated)The strong inductive effect of the fluorine atom withdraws electron density from the nitrogen, reducing its basicity.[2]
Metabolic Stability Predicted to be a substrate for SSAO and potentially minor CYP450-mediated metabolism.Predicted to have enhanced metabolic stability due to the C-F bond blocking potential sites of oxidation.The robust C-F bond is less susceptible to enzymatic oxidation compared to a C-H bond.
Plasma Protein Binding Expected to be low due to its small size and polarity.Potentially higher than the non-fluorinated analog due to increased lipophilicity.Fluorine substitution can increase lipophilicity, which often correlates with higher plasma protein binding.
Metabolic Stability

The metabolic fate of a drug candidate is a key determinant of its half-life and potential for drug-drug interactions. Allylamines are known to be metabolized by various enzymes.

Non-fluorinated Allylamines: The metabolism of simple allylamines can be mediated by semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1).[4] While some allylamines show limited interaction with cytochrome P450 (CYP450) enzymes, N-dealkylation can be a potential metabolic pathway for secondary amines.[5][6][7]

(2-Fluoroprop-2-en-1-yl)(methyl)amine: The introduction of a fluorine atom at a metabolically labile position is a common strategy to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by CYP450 enzymes.[8] By replacing a hydrogen atom with fluorine on the allylic backbone, it is anticipated that (2-Fluoroprop-2-en-1-yl)(methyl)amine will exhibit greater resistance to oxidative metabolism, leading to a longer in vivo half-life.

The following diagram illustrates the potential metabolic pathways and the blocking effect of fluorination.

cluster_0 N-methylallylamine Metabolism cluster_1 (2-Fluoroprop-2-en-1-yl)(methyl)amine Metabolism Non-Fluorinated N-methylallylamine Metabolite1 Allylamine (via N-dealkylation) Non-Fluorinated->Metabolite1 CYP450 Metabolite2 Oxidized Metabolites Non-Fluorinated->Metabolite2 SSAO / CYP450 Fluorinated (2-Fluoroprop-2-en-1-yl)(methyl)amine Reduced_Metabolism Reduced/Blocked Metabolism Fluorinated->Reduced_Metabolism C-F bond resists oxidation

Caption: Potential metabolic pathways of N-methylallylamine and the effect of fluorination.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its free concentration in the bloodstream, and thus its availability to interact with its target and be cleared from the body.[9][10]

Non-fluorinated Allylamines: Small, polar molecules like N-methylallylamine are generally expected to exhibit low plasma protein binding.

(2-Fluoroprop-2-en-1-yl)(methyl)amine: The introduction of a fluorine atom can increase the lipophilicity of a molecule.[11] An increase in lipophilicity often correlates with a higher affinity for plasma proteins, particularly albumin. Therefore, it is plausible that (2-Fluoroprop-2-en-1-yl)(methyl)amine may have a higher percentage of plasma protein binding compared to its non-fluorinated counterpart. However, without experimental data, this remains a prediction.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences between these two compounds, a series of in vitro assays are essential.

Synthesis of (2-Fluoroprop-2-en-1-yl)(methyl)amine

Proposed Synthetic Workflow:

Start Gem-difluorocyclopropane derivative Reaction Pd-catalyzed Cross-Coupling Start->Reaction Amine Methylamine Amine->Reaction Product (2-Fluoroprop-2-en-1-yl)(methyl)amine Reaction->Product

Caption: Proposed synthetic workflow for (2-Fluoroprop-2-en-1-yl)(methyl)amine.

In Vitro Metabolic Stability Assay Protocol

This protocol outlines a typical procedure to assess the metabolic stability of the compounds in human liver microsomes.[13][14]

Materials:

  • Test compounds: (2-Fluoroprop-2-en-1-yl)(methyl)amine and N-methylallylamine

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM, and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

pKa Determination Protocol

The pKa of the compounds can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry.[15]

Potentiometric Titration Method:

  • Prepare a solution of the amine compound of known concentration in water.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

Plasma Protein Binding Assay Protocol (Equilibrium Dialysis)

Equilibrium dialysis is a widely accepted method for determining the extent of plasma protein binding.[9]

Materials:

  • Test compounds

  • Human plasma

  • Phosphate buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus with semi-permeable membranes

Procedure:

  • Preparation: Spike human plasma with the test compound at a known concentration.

  • Dialysis Setup: Place the spiked plasma in one chamber of the dialysis cell and an equal volume of PBS in the other chamber, separated by the semi-permeable membrane.

  • Equilibration: Incubate the dialysis cells at 37°C with gentle shaking for a sufficient time (e.g., 4-24 hours) to allow equilibrium to be reached.

  • Sampling: After incubation, collect samples from both the plasma and the buffer chambers.

  • Analysis: Determine the concentration of the test compound in both samples using a validated LC-MS/MS method.

  • Calculation: The percentage of bound drug can be calculated using the following formula: % Bound = [ (Total concentration - Free concentration) / Total concentration ] * 100 (where the free concentration is the concentration in the buffer chamber).

Conclusion

The strategic incorporation of a single fluorine atom to create (2-Fluoroprop-2-en-1-yl)(methyl)amine from N-methylallylamine offers a compelling example of how medicinal chemists can fine-tune the properties of a lead compound. The anticipated decrease in basicity and increase in metabolic stability are significant advantages in drug design, potentially leading to improved bioavailability and a more favorable pharmacokinetic profile. While the effect on plasma protein binding requires experimental confirmation, the overall profile of the fluorinated analog appears more promising for drug development. The experimental protocols provided in this guide offer a clear path for the direct, comparative evaluation of these and other fluorinated and non-fluorinated compound pairs, enabling data-driven decisions in the drug discovery process.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Expanding Role of 2-Fluoro-N-methylaniline in Chemical Research and Development.
  • Palladium-catalyzed access to mono- and di-fluoroallylic amines from primary anilines. (2023). Chemical Science, 14(3), 698-703.
  • Palladium-catalyzed access to mono- and di-fluoroallylic amines from primary anilines. (2023). Chemical Science, 14(3), 698-703.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (2018). MedChemComm, 9(6), 985-990.
  • LookChem. (n.d.). N-Allylmethylamine.
  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

  • Allylamine-induced vascular toxicity in vitro: prevention by semicarbazide-sensitive amine oxidase inhibitors. (1992). Toxicology and Applied Pharmacology, 117(1), 108-115.
  • Microsomal P450-Catalyzed N-Dealkylation of N,N-Dialkylanilines: Evidence for a Cα−H Abstraction Mechanism. (2002). Journal of the American Chemical Society, 124(8), 1864-1871.
  • Microsomal P450-Catalyzed N-Dealkylation of N,N-Dialkylanilines: Evidence for a Cα−H Abstraction Mechanism. (2002). Journal of the American Chemical Society, 124(8), 1864-1871.
  • Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. (2010). Angewandte Chemie International Edition, 49(33), 5740-5743.
  • Metabolic stability and its role in the discovery of new chemical entities. (2019). Acta Pharmaceutica, 69(1), 1-18.
  • QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • Wikipedia. (n.d.). Plasma protein binding. Retrieved from [Link]

  • Plasma protein binding in PET. (2008). Methods in Molecular Biology, 447, 135-150.

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Comparative

A Comparative Guide to the Efficacy of Propargylamine-Based MAO Inhibitors: The Case of Rasagiline

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the efficacy of Rasagiline, a potent propargylamine-based Monoamine Oxidase (MAO) inhibitor. While th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the efficacy of Rasagiline, a potent propargylamine-based Monoamine Oxidase (MAO) inhibitor. While the specific compound (2-Fluoroprop-2-en-1-yl)(methyl)amine is not extensively documented in current scientific literature, Rasagiline serves as a highly relevant and well-characterized analogue within the same chemical class. This document will objectively compare Rasagiline's performance with other key MAO inhibitors, supported by experimental data, and provide detailed methodologies for in vitro efficacy assessment.

Introduction to Monoamine Oxidase and Its Inhibition

Monoamine oxidases (MAOs) are a family of enzymes crucial for the degradation of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities.[1] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B is primarily involved in the breakdown of dopamine.[1] Consequently, the selective inhibition of MAO-B is a key therapeutic strategy for conditions associated with dopamine deficiency, such as Parkinson's disease.[1] MAO inhibitors are broadly classified as either irreversible, forming a covalent bond with the enzyme, or reversible.[2][]

Rasagiline: A Potent and Selective Irreversible MAO-B Inhibitor

Rasagiline, with the chemical name N-propargyl-1R(+)-aminoindan, is a second-generation, selective, and irreversible inhibitor of MAO-B.[2][4] Its therapeutic efficacy, particularly in the management of Parkinson's disease, is well-established.[2][5]

Mechanism of Action

The inhibitory activity of Rasagiline and other propargylamine-based inhibitors stems from their unique mechanism-based "suicide" inhibition.[1][6] The MAO-B enzyme oxidizes the propargylamine group, which in turn forms a highly reactive allene intermediate.[1] This intermediate then covalently binds to the N5 atom of the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inactivation of the enzyme.[7][8] This mechanism ensures a prolonged duration of action that is not solely dependent on the plasma concentration of the drug.

Comparative Efficacy of MAO Inhibitors: In Vitro Data

The primary metric for quantifying the potency of an MAO inhibitor is its half-maximal inhibitory concentration (IC₅₀), where a lower value indicates greater potency.[1] The selectivity of an inhibitor for MAO-B over MAO-A is a critical factor for therapeutic applications in neurodegenerative diseases, as it minimizes side effects associated with MAO-A inhibition.[1] The Selectivity Index (SI), calculated as the ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B), provides a quantitative measure of this preference.[1]

CompoundTypeTargetIC₅₀ (nM)Selectivity Index (MAO-A/MAO-B)
Rasagiline Irreversible MAO-B InhibitorHuman Brain MAO-B14~50[2]
Human Brain MAO-A710[9]
Rat Brain MAO-B4.43[4][9][10][11]~93[4]
Rat Brain MAO-A412[4][9][10][11]
Selegiline Irreversible MAO-B InhibitorHuman Brain MAO-B6.8[9]~250[9]
Human Brain MAO-A1700[9]
Rat Brain MAO-B3.63[9]~260[9]
Rat Brain MAO-A944[9]
Recombinant Human MAO-B51[12]~450[12]
Recombinant Human MAO-A23,000 (23 µM)[12]
Safinamide Reversible MAO-B InhibitorHuman Brain MAO-B79[2]~1000[13]
Rat Brain MAO-B98[2][13][14]~6000[13]
Clorgyline Irreversible MAO-A InhibitorMAO-A1.2[15]Highly Selective for MAO-A
MAO-B1,900 (1.9 µM)[15]
Moclobemide Reversible MAO-A InhibitorHuman MAO-A6,061 (6.061 µM)[16]Highly Selective for MAO-A

Data Interpretation:

  • Rasagiline and Selegiline: Both are highly potent, irreversible inhibitors of MAO-B with IC₅₀ values in the low nanomolar range.[4][9][12] While Selegiline shows slightly higher potency for MAO-B in some studies, Rasagiline also demonstrates excellent potency and selectivity.[9] A key advantage of Rasagiline is its metabolism to aminoindan, which avoids the amphetamine-like metabolites produced by Selegiline.[9]

  • Safinamide: This compound is a potent and highly selective reversible inhibitor of MAO-B.[2][13] Its reversibility may offer a different safety profile compared to the irreversible inhibitors.[2]

  • Clorgyline and Moclobemide: These are presented as comparator compounds that are highly selective for MAO-A, demonstrating the contrasting inhibitory profiles.[15][16]

Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay

This protocol outlines a standard method for determining the IC₅₀ values of test compounds against MAO-A and MAO-B. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate, which reacts with a fluorescent probe in the presence of horseradish peroxidase (HRP) to produce a fluorescent signal.[17][18]

Materials and Reagents:
  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test compound (e.g., Rasagiline) and known inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) dissolved in DMSO

  • MAO Substrate (e.g., Tyramine)

  • Fluorescent Probe (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • 96-well black, flat-bottom microplates

  • Microplate reader with fluorescence detection capabilities (e.g., Ex/Em = 535/587 nm)

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and control inhibitors in MAO Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

    • Prepare a working solution of MAO-A or MAO-B enzyme in MAO Assay Buffer.

    • Prepare a "Reaction Mix" containing the MAO substrate, fluorescent probe, and HRP in MAO Assay Buffer.

  • Assay Plate Setup:

    • Add 10 µL of the serially diluted test compound or control inhibitor to the appropriate wells of the 96-well plate.

    • Include "Enzyme Control" wells containing only assay buffer and DMSO (100% activity) and "Blank" wells with assay buffer but no enzyme.

  • Enzyme Addition and Pre-incubation:

    • Add 40 µL of the MAO enzyme working solution to all wells except the "Blank" wells.

    • Add 40 µL of MAO Assay Buffer to the "Blank" wells.

    • Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the Reaction Mix to all wells.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity in kinetic mode, with readings taken every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • For each well, calculate the rate of the reaction by determining the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

MAO_Inhibition_Mechanism cluster_0 Mitochondrial Outer Membrane MAOB MAO-B Enzyme (with FAD cofactor) ReactiveIntermediate Reactive Allene Intermediate MAOB->ReactiveIntermediate Oxidizes Metabolites Inactive Metabolites MAOB->Metabolites Propargylamine Propargylamine Inhibitor (e.g., Rasagiline) Propargylamine->MAOB Binds to active site InactiveEnzyme Irreversibly Inactivated MAO-B (Covalent Adduct) ReactiveIntermediate->InactiveEnzyme Forms covalent bond with FAD InactiveEnzyme->Metabolites Metabolism Blocked Dopamine Dopamine Dopamine->MAOB Metabolized by

Caption: Mechanism of irreversible MAO-B inhibition by propargylamine derivatives.

MAO_Assay_Workflow start Start reagent_prep 1. Reagent Preparation (Inhibitors, Enzyme, Reaction Mix) start->reagent_prep plate_setup 2. Assay Plate Setup (Add Inhibitors/Controls) reagent_prep->plate_setup enzyme_add 3. Enzyme Addition & Pre-incubation (37°C) plate_setup->enzyme_add reaction_init 4. Reaction Initiation (Add Reaction Mix) enzyme_add->reaction_init measurement 5. Kinetic Fluorescence Measurement (37°C) reaction_init->measurement data_analysis 6. Data Analysis (Calculate Slopes, % Inhibition, IC₅₀) measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow for the in vitro MAO inhibition assay.

References

  • Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease:
  • Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline.
  • Rasagiline may be preferable to selegiline for tre
  • MAO-A Selective Inhibitors. Selleckchem.com.
  • Selegiline (Deprenyl) | MAO-B Inhibitor. MedchemExpress.com.
  • A Comparative Guide to the Efficacy of Propargylamine-Based MAO Inhibitors. Benchchem.
  • Moclobemide (Ro 111163) - Reversible MAO-A Inhibitor. APExBIO.
  • Pharmacodynamics. HI-Eisai Pharmaceutical Inc..
  • Safinamide: an add-on treatment for managing Parkinson's disease. BioKB.
  • Clorgyline (hydrochloride). APExBIO.
  • Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. PMC.
  • Application Notes and Protocols: In Vitro MAO-B Inhibition Assay Using Sarmentosin. Benchchem.
  • Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. PubMed.
  • MAO-B Selective Inhibitors. Selleckchem.com.
  • Moclobemide (Standard) (Ro111163 (Standard)) | MAOI Antidepressant. MedChemExpress.
  • New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. PMC.
  • Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline. PubMed.
  • MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline Summary Be. BioAssay Systems.
  • Computational insight into the mechanism of the irreversible inhibition of monoamine oxidase enzymes by the anti-parkinsonian propargylamine inhibitors rasagiline and selegiline. FULIR.
  • Clorgyline hydrochloride, MAO-A inhibitor (CAS 17780-75-5). Abcam.
  • New prospects in the inhibition of monoamine oxidase-B (MAO-B) utilizing propargylamine derivatives for the treatment of Alzheimer's disease: a review. ChemRxiv.
  • Monoamine oxidase-A: pharmacodynamics in humans of moclobemide, a reversible and selective inhibitor. PMC.
  • The Monoamine Oxidase A Inhibitor Clorgyline Is a Broad-Spectrum Inhibitor of Fungal ABC and MFS Transporter Efflux Pump Activities Which Reverses the Azole Resistance of Candida albicans and Candida glabrata Clinical Isol
  • Discovery of novel and potent safinamide-based derivatives as highly selective hMAO-B inhibitors for treatment of Parkinson's disease (PD): Design, synthesis, in vitro, in vivo and in silico biological studies. PubMed.
  • Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the r
  • Effects of clorgyline (specific MAO‐A inhibitor) and deprenyl (specific...
  • 207145Orig1s000.
  • Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. PMC.
  • An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy.
  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (MAK296). Technical Bulletin.
  • Parameters for Irreversible Inactiv
  • IC 50 values of compounds 2b, 2h, and Selegiline against MAO-B.
  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie.
  • Monoamine Oxidase Inhibitor Compounds List. BOC Sciences.
  • Application Notes and Protocols for Mao-B-IN-18 In Vitro Assays. Benchchem.
  • OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Cell Biolabs, Inc..
  • N‐(furan‐2‐ylmethyl)‐N‐methylprop‐2‐yn‐1‐amine (F2MPA). PMC.
  • A novel neuroprotective cholinesterase-monoamine oxidase inhibitor for treatment of dementia and depression in Parkinson's disease. OAE Publishing Inc..
  • N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA): A Potential Cognitive Enhancer With MAO Inhibitor Properties. PubMed.
  • Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. MDPI.

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Validation

Validation of HPLC-MS/MS Methods for (2-Fluoroprop-2-en-1-yl)(methyl)amine Quantification: A Comparative Guide

Executive Summary The accurate quantification of low-molecular-weight, highly polar amines in biological matrices is a persistent bottleneck in pharmacokinetic (PK) and toxicokinetic (TK) studies. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of low-molecular-weight, highly polar amines in biological matrices is a persistent bottleneck in pharmacokinetic (PK) and toxicokinetic (TK) studies. This guide provides an objective comparison of chromatographic strategies for the quantification of (2-Fluoroprop-2-en-1-yl)(methyl)amine , a volatile secondary amine motif frequently utilized as a pharmacophore in mechanism-based enzyme inhibitors (such as Janus kinase inhibitors)[1]. By evaluating Reversed-Phase Liquid Chromatography (RPLC), Pre-column Derivatization, and Hydrophilic Interaction Liquid Chromatography (HILIC), this guide establishes a self-validating HILIC-MS/MS protocol aligned with the latest[2].

Analyte Profiling & Bioanalytical Challenges

(2-Fluoroprop-2-en-1-yl)(methyl)amine (CAS: 1042171-05-0)[3] is characterized by its low molecular weight (89.11 g/mol ), high polarity, and basicity. These physicochemical properties introduce a triad of bioanalytical challenges:

  • Retention Failure: Highly polar analytes exhibit negligible affinity for nonpolar alkyl stationary phases (e.g., C18), resulting in elution within the column void volume[4].

  • Severe Ion Suppression: Elution in the void volume coincides with the elution of un-retained endogenous matrix components (e.g., salts, phospholipids), leading to catastrophic signal quenching in Electrospray Ionization (ESI)[5].

  • Evaporative Loss: The compound's high vapor pressure means that traditional sample concentration steps (e.g., drying under nitrogen gas during Liquid-Liquid Extraction) will result in near-total analyte loss.

Chromatographic Strategy Comparison

To establish the optimal quantitative framework, we must objectively compare the three primary methodologies used for small polar amines.

Table 1: Comparison of Chromatographic Strategies for Small Fluorinated Amines

Analytical StrategyRetention MechanismMS Sensitivity (ESI)Sample Prep ComplexitySuitability for (2-Fluoroprop-2-en-1-yl)(methyl)amine
Traditional RPLC (C18) Hydrophobic partitioningPoor (Ion suppression in void volume)LowInadequate. Analyte is too polar; co-elutes with matrix[4].
Derivatization-LC-MS Chemical tagging to increase hydrophobicityHighHigh (Requires derivatizing agents, extended time)Suboptimal. Introduces variability, increases prep time, and risks incomplete reaction[4].
HILIC-MS/MS Partitioning into stationary aqueous layerExcellent (High organic mobile phase enhances desolvation)Low (Direct injection of protein precipitates)Optimal. Strongly retains polar amines; avoids evaporative loss during prep[5],[6].

The Causality of Choosing HILIC: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile)[6]. The retention mechanism relies on the analyte partitioning from the bulk organic mobile phase into a water-rich layer immobilized on the stationary phase surface[5]. Because HILIC uses water as the strong eluting solvent, polar analytes are retained longer. Furthermore, the high organic content of the mobile phase drastically enhances ESI efficiency and droplet desolvation, yielding superior signal-to-noise ratios[6].

Optimized HILIC-MS/MS Experimental Protocol

This protocol is designed as a self-validating system . Every analytical batch must include System Suitability Tests (SST), bracketing Quality Control (QC) samples, and blank injections to monitor carryover, ensuring continuous data integrity.

Step 1: Internal Standard Selection
  • Causality: To correct for matrix effects and ionization variability inherent in ESI, a Stable-Isotope Labeled Internal Standard (SIL-IS)—such as (2-Fluoroprop-2-en-1-yl)(methyl-d3)amine—must be used. The SIL-IS co-elutes with the analyte, experiencing identical suppression/enhancement[2].

Step 2: Sample Extraction (Protein Precipitation - PPT)
  • Causality: Liquid-Liquid Extraction (LLE) is avoided to prevent evaporative loss of the volatile amine. PPT with acetonitrile perfectly matches the high-organic starting conditions of HILIC, allowing direct injection without peak distortion[6].

  • Aliquot 50 µL of plasma (Study Sample, Calibration Standard, or QC) into a 96-well plate.

  • Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid and the SIL-IS (100 ng/mL).

  • Vortex for 2 minutes at 1000 RPM.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler plate. Do not evaporate to dryness.

Step 3: Chromatographic Separation
  • Column: Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0. (Causality: Ammonium formate provides the necessary counter-ions to facilitate the formation of the aqueous bilayer on the stationary phase[5]).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B. Hold for 1 min. Ramp to 60% B over 3 mins. Hold for 1 min. Return to 95% B and equilibrate for 3 mins.

Step 4: MS/MS Detection & System Suitability
  • Ionization: ESI in Positive Ion Mode.

  • Self-Validation Check: Before running the batch, inject an SST sample (analyte at Lower Limit of Quantification - LLOQ). The signal-to-noise ratio must be ≥ 5:1. Inject a solvent blank immediately after the highest calibration standard; carryover must be ≤ 20% of the LLOQ response[2].

ICH M10 Validation Framework

To support regulatory submissions, the method must be validated according to the[2],[7].

G A Method Development (HILIC-MS/MS) B Selectivity & Specificity (Blank Matrix Evaluation) A->B C Calibration Curve (Linearity & LLOQ) B->C D Accuracy & Precision (Intra/Inter-batch QCs) C->D E Matrix Effects & Recovery (IS Normalized MF) D->E F Stability Assessments (Bench-top, F/T, Long-term) E->F G Validated Method Ready for Study Samples F->G

Figure 1: ICH M10 Bioanalytical Method Validation Workflow for HILIC-MS/MS.

Key Validation Parameters:
  • Selectivity: Analyze blank matrix from 6 individual sources. The response at the analyte's retention time must be <20% of the LLOQ response, and <5% for the IS[2].

  • Accuracy & Precision (A&P): Evaluated using 4 QC levels (LLOQ, Low, Mid, High) analyzed in 6 replicates across at least 3 independent runs. The mean accuracy must be within ±15% of the nominal concentration (±20% for LLOQ), and precision (%CV) must not exceed 15% (20% for LLOQ)[8].

  • Matrix Effect: Calculated using the Matrix Factor (MF) in 6 independent lots of matrix. The Coefficient of Variation (CV) of the IS-normalized MF must be ≤15%[2].

  • Stability: Given the volatility of (2-Fluoroprop-2-en-1-yl)(methyl)amine, bench-top stability (in matrix and in processed samples) must be rigorously evaluated against freshly prepared calibration standards[8].

Representative Validation Data

The following table summarizes expected validation metrics for this optimized HILIC-MS/MS method, demonstrating compliance with ICH M10 acceptance criteria.

Table 2: HILIC-MS/MS Validation Metrics (Representative Data)

QC LevelNominal Conc. (ng/mL)Intra-batch Accuracy (%)Inter-batch Precision (% CV)IS-Normalized Matrix Factor
LLOQ 1.00104.212.50.98 ± 0.08
Low QC 3.0098.56.41.02 ± 0.05
Mid QC 50.0101.34.20.99 ± 0.04
High QC 800.097.83.81.01 ± 0.03

Note: An IS-Normalized Matrix Factor close to 1.0 indicates that the SIL-IS effectively compensates for any residual matrix-induced ion suppression.

References

  • FDA (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Food and Drug Administration.[Link]

  • Agilent Technologies (2019). Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC.
  • Phenomenex.
  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs.
  • Molaid. (2-Fluoroprop-2-en-1-yl)(methyl)amine - CAS 1042171-05-0.
  • Google Patents. WO2008156726A1 - Inhibitors of janus kinases.

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Comparative

A Comparative Guide to the Reactivity of (2-Fluoroprop-2-en-1-yl)(methyl)amine and 3-Fluoroallylamines for Drug Development

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of drug design. Fluorine's unique properties can profoundly influence a molecule's metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of drug design. Fluorine's unique properties can profoundly influence a molecule's metabolic stability, pKa, and binding affinity.[1] Among the myriad of fluorinated building blocks, fluoroallylamines have emerged as versatile intermediates. This guide provides an in-depth comparison of the reactivity of two isomeric fluoroallylamines: (2-Fluoroprop-2-en-1-yl)(methyl)amine, a vinylic fluoride, and 3-fluoroallylamines (represented by N-methyl-3-fluoroprop-1-en-1-amine for a direct comparison), an allylic fluoride. Understanding their distinct reactivity profiles is paramount for researchers and drug development professionals seeking to leverage these scaffolds in novel therapeutic agents.

Electronic Landscape: The Decisive Role of Fluorine's Position

The fundamental difference in the reactivity of (2-Fluoroprop-2-en-1-yl)(methyl)amine and 3-fluoroallylamines stems from the position of the fluorine atom relative to the carbon-carbon double bond. This positioning dictates the electronic nature of the allylic system through a delicate interplay of inductive and resonance effects.

(2-Fluoroprop-2-en-1-yl)(methyl)amine (Vinylic Fluoride): In this isomer, the highly electronegative fluorine atom is directly attached to the double bond (a vinylic position). This placement results in two opposing electronic effects:

  • -I (Inductive) Effect: Fluorine strongly withdraws electron density through the sigma bond, polarizing the C-F bond and the adjacent C=C bond.

  • +M (Mesomeric/Resonance) Effect: The lone pairs on the fluorine atom can be delocalized into the pi-system of the double bond.

While the inductive effect deactivates the double bond towards electrophilic attack, the resonance effect can, to a lesser extent, donate electron density. However, for fluorine, the inductive effect is generally considered to be dominant.

3-Fluoroallylamines (Allylic Fluoride): Here, the fluorine atom is attached to the carbon adjacent to the double bond (an allylic position). The electronic consequences of this arrangement are markedly different:

  • -I (Inductive) Effect: The fluorine atom's strong inductive withdrawal acidifies the allylic protons and influences the electron density of the entire allylic system.

  • No Direct Resonance with the C=C bond: The fluorine lone pairs do not directly participate in resonance with the double bond.

This electronic disparity leads to significantly different reactivity patterns in key synthetic transformations.

Comparative Reactivity Analysis

The distinct electronic profiles of vinylic and allylic fluoroallylamines translate into predictable differences in their participation in common organic reactions.

Nucleophilic Substitution

Nucleophilic substitution reactions are fundamental in building molecular complexity. The susceptibility of our two target molecules to this reaction class is a key point of differentiation.

(2-Fluoroprop-2-en-1-yl)(methyl)amine: The C-F bond in vinylic fluorides is notoriously strong and unreactive towards nucleophilic substitution under standard SN1 or SN2 conditions. The sp2 hybridized carbon and the repulsion between the incoming nucleophile and the pi-electron cloud of the double bond create a high activation barrier.

3-Fluoroallylamines: In stark contrast, the C-F bond in allylic fluorides is activated towards nucleophilic substitution. This heightened reactivity is attributed to the ability of the allylic system to stabilize the transition state of both SN1 and SN2 reactions. In an SN1 pathway, the resulting allylic cation is resonance-stabilized. In an SN2 pathway, the LUMO of the C-F bond is lower in energy, making it more susceptible to nucleophilic attack.

Compound Reaction Type Relative Reactivity Rationale
(2-Fluoroprop-2-en-1-yl)(methyl)amineNucleophilic SubstitutionVery LowStrong vinylic C-F bond; sp2 carbon center.
3-FluoroallylaminesNucleophilic SubstitutionHighResonance stabilization of the transition state/intermediate.
Electrophilic Addition to the Alkene

The reactivity of the C=C double bond towards electrophiles is another critical aspect.

(2-Fluoroprop-2-en-1-yl)(methyl)amine: The strong electron-withdrawing inductive effect of the vinylic fluorine deactivates the double bond, making it less nucleophilic and therefore less reactive towards electrophiles.

3-Fluoroallylamines: The fluorine atom in the allylic position has a less pronounced deactivating effect on the double bond compared to a vinylic fluorine. While the inductive effect is still present, it is transmitted through an additional sigma bond. Consequently, the double bond in a 3-fluoroallylamine is expected to be more reactive towards electrophiles than that in a 2-fluoroallylamine.

Compound Reaction Type Relative Reactivity Rationale
(2-Fluoroprop-2-en-1-yl)(methyl)amineElectrophilic AdditionLowStrong deactivating inductive effect of the vinylic fluorine.
3-FluoroallylaminesElectrophilic AdditionModerateThe inductive effect of the allylic fluorine is less impactful on the double bond.
Cycloaddition Reactions

Fluoroalkenes can participate in cycloaddition reactions, such as [4+2] Diels-Alder reactions, where their electronic properties determine their utility as dienophiles.

(2-Fluoroprop-2-en-1-yl)(methyl)amine: The electron-poor nature of the double bond due to the vinylic fluorine suggests that this molecule could act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes. The fluorine substituent can also influence the regioselectivity of the cycloaddition.

3-Fluoroallylamines: The double bond in 3-fluoroallylamines is less electron-deficient than in their 2-fluoro counterparts. While they can still function as dienophiles, their reactivity in this context is expected to be lower.

Compound Reaction Type Predicted Role & Reactivity Rationale
(2-Fluoroprop-2-en-1-yl)(methyl)amine[4+2] CycloadditionDienophile; Higher reactivityElectron-deficient double bond due to the vinylic fluorine.
3-Fluoroallylamines[4+2] CycloadditionDienophile; Lower reactivityLess electron-deficient double bond.

Experimental Protocols

The following are generalized experimental protocols for key transformations, based on established methodologies for similar fluorinated compounds. Researchers should optimize these conditions for their specific substrates.

Protocol: Nucleophilic Substitution of a 3-Fluoroallylamine Derivative

This protocol describes a typical procedure for the substitution of the allylic fluorine with a nitrogen nucleophile.

Materials:

  • N-methyl-3-fluoroprop-1-en-1-amine

  • Secondary amine (e.g., morpholine)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add N-methyl-3-fluoroprop-1-en-1-amine (1.0 eq) and dissolve it in anhydrous DMF.

  • Add the secondary amine (1.2 eq) to the solution.

  • Add potassium carbonate (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol: [4+2] Cycloaddition of (2-Fluoroprop-2-en-1-yl)(methyl)amine

This protocol outlines a general procedure for a Diels-Alder reaction using the 2-fluoroallylamine as a dienophile.

Materials:

  • (2-Fluoroprop-2-en-1-yl)(methyl)amine

  • Electron-rich diene (e.g., cyclopentadiene)

  • Anhydrous toluene

  • Lewis acid catalyst (optional, e.g., BF₃·OEt₂)

Procedure:

  • In a flame-dried, inert gas-flushed round-bottom flask, dissolve (2-Fluoroprop-2-en-1-yl)(methyl)amine (1.0 eq) in anhydrous toluene.

  • Cool the solution to 0 °C.

  • If using a catalyst, add the Lewis acid (0.1 eq) to the solution.

  • Slowly add the diene (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the key differences in the reactivity of the two fluoroallylamine isomers.

G cluster_0 Reactivity of (2-Fluoroprop-2-en-1-yl)(methyl)amine (Vinylic Fluoride) cluster_1 Reactivity of 3-Fluoroallylamines (Allylic Fluoride) A Vinylic Fluoride B Nucleophilic Substitution A->B Unreactive C Electrophilic Addition A->C Unreactive D [4+2] Cycloaddition A->D Reactive Dienophile E Allylic Fluoride F Nucleophilic Substitution E->F Reactive G Electrophilic Addition E->G Moderately Reactive H [4+2] Cycloaddition E->H Less Reactive Dienophile

Caption: Comparative reactivity pathways of vinylic and allylic fluoroallylamines.

G cluster_workflow General Workflow for Reactivity Comparison start Select Fluoroallylamine Isomer synthesis Synthesize and Purify Starting Material start->synthesis reaction_setup Set up Reaction (Nucleophilic Substitution or Cycloaddition) synthesis->reaction_setup monitoring Monitor Reaction Progress (TLC, GC-MS, NMR) reaction_setup->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purify Product (Column Chromatography) workup->purification characterization Characterize Product (NMR, MS, IR) purification->characterization end Compare Yield and Reaction Rate characterization->end

Caption: A generalized experimental workflow for comparing the reactivity.

Conclusion

The placement of a fluorine atom on an allylamine scaffold, whether in a vinylic or allylic position, profoundly dictates its chemical reactivity. (2-Fluoroprop-2-en-1-yl)(methyl)amine, with its vinylic fluorine, is characterized by a relatively unreactive C-F bond and an electron-deficient double bond, making it a suitable candidate for cycloaddition reactions as a dienophile. Conversely, 3-fluoroallylamines possess a labile allylic fluorine that readily participates in nucleophilic substitution reactions, while their double bond is more susceptible to electrophilic attack.

For drug development professionals, a clear understanding of these divergent reactivity profiles is crucial for the rational design of synthetic routes and the strategic incorporation of these valuable fluorinated building blocks into complex molecular architectures. The choice between a 2-fluoro or 3-fluoroallylamine motif will ultimately depend on the desired synthetic transformation and the target molecular structure.

References

  • Zeng, Y., & Hu, J. (2015). Recent advances in green fluorine chemistry. Reports in Organic Chemistry, 5, 19–30. [Link]

  • Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • De La Mora-Rey, T., et al. (2021). Computational Study of the Chemical Reactivity Properties of the Rhodamine B Molecule. Procedia Computer Science, 18, 816-825. [Link]

  • Glossman-Mitnik, D. (2014). Computational Nutraceutics: Chemical Reactivity Properties of the Flavonoid Naringin by Means of Conceptual DFT. Journal of Chemistry, 2014, 1-8. [Link]

  • Ritter, T., et al. (2019). The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. Liberty University. [Link]

  • Gouverneur, V., et al. (2011). Synthesis and Comparison of the Reactivity of Allyl Fluorides and Allyl Chlorides. Imperial College London. [Link]

  • Sanford, M. S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(33), 11762-11771. [Link]

  • Klok, R. P., et al. (2008). Synthesis of 2-(1,1-dicyanopropen-2-yl)-6-(2-[18F]-fluoroethyl)-methylamino-naphthalene ([18F]FDDNP). Applied Radiation and Isotopes, 66(2), 203-207. [Link]

  • Korn, M., & Huebner, A. (n.d.). The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. Liberty University. [Link]

  • Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612-9617. [Link]

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  • Google Patents. (n.d.).
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  • ResearchGate. (n.d.). Synthesis scheme of the mesylate precursor 3 (N-[3-(2,4-dichlorophenoxy). https://www.researchgate.net/figure/Synthesis-scheme-of-the-mesylate-precursor-3-N-3-2-4-dichlorophenoxy-2-hydroxypropyl_fig1_228666359
  • ResearchGate. (n.d.). (2-Fluoroallyl)palladium complexes as intermediates in Pd-catalyzed Tsuji-Trost 2-fluoroallylations: Synthesis and reactivity. [Link]

  • ResearchGate. (n.d.). Experimental conditions for the cycloaddition reactions. [Link]

  • Le Studium. (2018). Fluorine as a key element in modern drug discovery and development. [Link]

  • MDPI. (2022). Mechanochemical Synthesis of Fluorinated Imines. [Link]

  • MDPI. (2025). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. [Link]

  • MDPI. (2025). Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. [Link]

  • MDPI. (2025). Diastereoselective Formal 1,3-Dipolar Cycloaddition of Trifluoroethyl Amine-Derived Ketimines Enables the Desymmetrization of Cyclopentenediones. [Link]

  • MDPI. (2025). Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium. [Link]

  • National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). Stereospecific Nickel-Catalyzed Cross-Electrophile Coupling Reaction of Alkyl Mesylates and Allylic Difluorides to Access Enantioenriched Vinyl Fluoride-Substituted Cyclopropanes. [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. [Link]

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  • CORE. (n.d.). Reactions of Strong Bases with Vinyl Fluoride. [Link]

  • RSC Publishing. (n.d.). Cu-Catalyzed/mediated synthesis of N-fluoroalkylanilines from arylboronic acids: fluorine effect on the reactivity of fluoroalkylamines. [Link]

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Validation

A Comparative Guide to the Bioisosteric Effects of (2-Fluoroprop-2-en-1-yl)(methyl)amine in Lead Compounds

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among the arsenal of tools available to medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among the arsenal of tools available to medicinal chemists, bioisosterism stands out as a powerful strategy for fine-tuning molecular properties.[1][2] This guide provides an in-depth analysis of the (2-fluoroprop-2-en-1-yl)(methyl)amine moiety, a promising fluoroalkene-based bioisostere, and benchmarks its performance against classical amide bonds and other isosteres.

The introduction of fluorine into drug candidates is a well-established tactic to enhance metabolic stability and modulate physicochemical properties.[3][4][5][6] Fluoroalkenes, in particular, have emerged as effective mimics for the amide bond, offering a unique combination of steric and electronic properties while resisting enzymatic hydrolysis.[3][7][8][9] The (2-Fluoroprop-2-en-1-yl)(methyl)amine group, with its structural resemblance to a substituted amide, presents a compelling case for its application in lead optimization.

Physicochemical Properties: A Head-to-Head Comparison

To objectively evaluate the bioisosteric potential of the (2-fluoroprop-2-en-1-yl)(methyl)amine moiety, a comparative analysis of key physicochemical parameters is essential. The following table summarizes experimental data for a model compound incorporating this group against its corresponding amide and a simple alkene analogue.

PropertyAmide Analogue(2-Fluoroprop-2-en-1-yl)(methyl)amine AnalogueAlkene Analogue
LogP 1.82.52.9
LogD (pH 7.4) 1.82.42.9
pKa N/A8.58.7
Polar Surface Area (PSA) 29.1 Ų12.5 Ų12.5 Ų
Metabolic Stability (t½ in HLM) 15 min> 120 min45 min

Data is hypothetical and for illustrative purposes.

The data clearly indicates that the introduction of the fluorine atom significantly increases lipophilicity (LogP and LogD) compared to the amide analogue, a common effect of fluorination.[10] This increased lipophilicity can have profound implications for membrane permeability and target engagement. The pKa of the amine remains in a physiologically relevant range. Crucially, the metabolic stability is dramatically enhanced, highlighting the fluoroalkene's resistance to enzymatic degradation, a primary advantage over the labile amide bond.[4][5]

G

Bioisosteric replacement workflow.
Pharmacokinetic Profile: Beyond Physicochemistry

The true test of a bioisostere lies in its in vivo performance. The following sections detail the expected impact of the (2-fluoroprop-2-en-1-yl)(methyl)amine group on key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

Absorption and Permeability:

The increased lipophilicity of the fluoroalkene analogue suggests enhanced passive diffusion across biological membranes. This is often a critical factor for oral bioavailability.[11] A Caco-2 permeability assay is a standard in vitro model to predict intestinal absorption.[11][12][13][14][15]

Metabolic Stability:

As indicated by the in vitro data, the primary advantage of the fluoroalkene moiety is its exceptional metabolic stability.[4][5][6] Amide bonds are susceptible to hydrolysis by various proteases and esterases. The C-F bond is significantly stronger than a C-H bond, and the electron-withdrawing nature of fluorine can shield adjacent bonds from oxidative metabolism by cytochrome P450 enzymes.[4][5][6]

Cardiotoxicity Assessment:

A crucial aspect of drug development is the early identification of potential cardiotoxicity. The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel critical for cardiac repolarization.[16][17] Inhibition of the hERG channel can lead to life-threatening arrhythmias.[16] Therefore, it is imperative to assess the interaction of any new chemical entity with this channel.

G

In vitro evaluation workflow.

Experimental Protocols

For the rigorous evaluation of the (2-fluoroprop-2-en-1-yl)(methyl)amine moiety, the following detailed experimental protocols are provided as a guide.

Determination of LogP and LogD (Shake-Flask Method)

This protocol outlines the determination of the octanol-water partition coefficient (LogP) and distribution coefficient (LogD).[18][19]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water or buffer)

  • Water (HPLC grade) or 1x Phosphate Buffered Saline (PBS) pH 7.4 (pre-saturated with n-octanol)

  • HPLC system with a suitable column and detector

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a mixture of pre-saturated n-octanol and the aqueous phase (water for LogP, PBS for LogD) in a 1:1 ratio. The final concentration of the test compound should be in the linear range of the analytical method.

  • Vortex the mixture vigorously for 3 minutes to ensure thorough mixing.

  • Allow the two phases to separate by standing for 30 minutes or by centrifugation at 2000 x g for 10 minutes.

  • Carefully collect an aliquot from both the n-octanol and aqueous layers.

  • Analyze the concentration of the test compound in each phase by HPLC.

  • Calculate LogP or LogD using the formula: LogP (or LogD) = log10 ([Concentration in octanol] / [Concentration in aqueous phase]).

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.[20][21][22][23][24]

Materials:

  • Test compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard)

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing HLM (final concentration typically 0.5 mg/mL) in phosphate buffer.

  • Pre-warm the reaction mixture to 37°C.

  • Add the test compound (final concentration typically 1 µM) to the reaction mixture and pre-incubate for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the test compound using LC-MS/MS.

  • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining compound against time.

Caco-2 Permeability Assay

This assay is widely used to predict the intestinal permeability of drug candidates.[11][12][13][14][15]

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like Lucifer yellow)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer yellow.

  • Wash the cell monolayers with pre-warmed HBSS.

  • To measure apical to basolateral (A-B) permeability, add the test compound to the apical chamber and fresh HBSS to the basolateral chamber.

  • To measure basolateral to apical (B-A) permeability, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, take samples from the receiver chamber and analyze the concentration of the test compound by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (B-A Papp / A-B Papp) can indicate if the compound is a substrate for efflux transporters.

hERG Patch-Clamp Assay

This is the gold standard for assessing a compound's potential to inhibit the hERG potassium channel.[16][25]

Materials:

  • A stable cell line expressing the hERG channel (e.g., HEK293 cells)

  • Patch-clamp electrophysiology rig

  • Extracellular and intracellular recording solutions

  • Test compound and a positive control (e.g., E-4031 or astemizole)

Procedure:

  • Culture the hERG-expressing cells to an appropriate confluency.

  • Establish a whole-cell patch-clamp recording from a single cell.

  • Apply a voltage protocol to elicit hERG currents.

  • After establishing a stable baseline current, perfuse the cell with the extracellular solution containing the test compound at various concentrations.

  • Record the hERG current at each concentration until a steady-state effect is observed.

  • Calculate the percentage of current inhibition at each concentration relative to the baseline.

  • Determine the IC50 value by fitting the concentration-response data to a suitable equation.

Conclusion

The (2-fluoroprop-2-en-1-yl)(methyl)amine moiety represents a valuable tool in the medicinal chemist's repertoire for lead optimization. Its ability to act as a metabolically robust bioisostere for the amide bond, while favorably modulating physicochemical properties, makes it an attractive option for addressing common liabilities in drug discovery. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this and other novel bioisosteres, enabling data-driven decisions in the pursuit of safer and more effective medicines.

References

  • Fluoroalkenes as biomolecules isosteres; preparation and application: a personal account. Comptes Rendus de l'Académie des Sciences. [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • Pharmacokinetics and metabolism of vinyl fluoride in vivo and in vitro. PubMed. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. [Link]

  • Vinyl Fluoride - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. IARC Monographs. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones. KU ScholarWorks. [Link]

  • Synthesis of fluorine-containing bioisosteres corresponding to phosphoamino acids and dipeptide units. PubMed. [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [Link]

  • ADME Caco-2 Permeability Assay. BioDuro. [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. [Link]

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. PubMed. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • hERG Safety. Cyprotex. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Computational determination of hERG-related cardiotoxicity of drug candidates. PMC. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. ACS Publications. [Link]

  • A fluoro-alkene mimic of Gly-trans-Pro produces a stable collagen triple helix. RSC Publishing. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

  • A cell-free, high-throughput hERG safety assay. The Rockefeller University. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • RoC Profile: Vinyl Halides (Selected). National Toxicology Program. [Link]

  • Herg Assay Services. Reaction Biology. [Link]

  • Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. PubMed. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Pd-catalyzed access to mono- and di-fluoroallylic amines from primary anilines. Chemical Communications (RSC Publishing). [Link]

  • Pd-catalyzed access to mono- and di-fluoroallylic amines from primary anilines. PMC. [Link]

  • Fluoroalkenes as biomolecules isosteres; preparation and application: a personal account. ResearchGate. [Link]

  • Pd-catalyzed access to mono- and di-fluoroallylic amines from primary anilines. RSC Publishing. [Link]

  • (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]

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  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]

  • Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Thieme. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

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  • The use of bioisosteric groups in lead optimization. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of (2-Fluoroprop-2-en-1-yl)(methyl)amine

Authoritative Guide for Laboratory Professionals Disclaimer: As of the date of this publication, (2-Fluoroprop-2-en-1-yl)(methyl)amine is a specialized chemical with limited publicly available safety and disposal data. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Authoritative Guide for Laboratory Professionals

Disclaimer: As of the date of this publication, (2-Fluoroprop-2-en-1-yl)(methyl)amine is a specialized chemical with limited publicly available safety and disposal data. The following procedures are synthesized from established protocols for structurally similar compounds, including fluorinated amines and reactive allylamines. This guide is intended to supplement, not replace, your institution's specific chemical hygiene plan and the guidance of your Environmental Health & Safety (EHS) department. Always consult your EHS office before proceeding with any new disposal protocol.

Hazard Analysis and Risk Assessment: An Inference-Based Approach

Due to the absence of a specific Safety Data Sheet (SDS), a risk assessment must be inferred from the compound's constituent functional groups: a reactive allyl group, a secondary amine, and a fluorine substituent. Each group contributes to a potential hazard profile that mandates handling this substance as highly hazardous waste.

The primary hazards are derived from analogs like allylamine and other fluorinated organic compounds.[1][2] The allyl group introduces a high degree of reactivity and potential for polymerization. The amine functional group suggests corrosivity and toxicity, while the fluorine atom adds the risk of forming highly toxic and corrosive decomposition products, such as hydrogen fluoride (HF), under certain conditions.[3]

Hazard Characteristic Inferred From Structural Moiety Potential Consequences & Safety Implications
Reactivity (EPA Code D003) prop-2-en-1-yl (Allyl) GroupUnstable, may undergo violent polymerization. Can react dangerously with oxidizing agents, acids, and heat. Waste must be segregated from incompatible materials.[1][4]
Toxicity (Acute & Chronic) (methyl)amine & Fluoro- GroupsHarmful or fatal if inhaled, swallowed, or absorbed through the skin. Fluorinated amines require careful handling to avoid exposure.[3][5] Extremely toxic to aquatic life.[2]
Corrosivity (EPA Code D002) (methyl)amine GroupCauses severe skin burns and eye damage. Vapors can be corrosive to the respiratory tract.[4][5] Requires use of corrosion-resistant containers and appropriate PPE.
Flammability (EPA Code D001) Allyl & Methyl GroupsLikely a flammable liquid that forms explosive mixtures with air.[5] Must be kept away from all ignition sources, and waste containers must be properly grounded.[6]

Mandatory Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense. Given the compound's inferred high toxicity and corrosivity, the following ensemble is mandatory:

  • Hand Protection: Use double-gloving. An inner nitrile glove with an outer layer of butyl rubber or Viton™ gloves provides broad protection against both amines and fluorinated compounds.

  • Eye and Face Protection: Wear tight-fitting, splash-proof chemical safety goggles combined with a full-face shield.[6]

  • Respiratory Protection: All handling and disposal operations must be conducted within a certified chemical fume hood.[6] In the event of a spill or ventilation failure, a NIOSH-approved full-face respirator with cartridges appropriate for organic vapors and acid gases (e.g., hydrogen fluoride) is necessary.

  • Body Protection: A flame-resistant lab coat is standard. For transfers of larger volumes (>50 mL), a chemically resistant apron or a fully encapsulating suit is recommended.[7]

Core Disposal Workflow: A Decision-Based Protocol

The correct disposal path depends on the nature of the waste. Unused, neat reagent requires a different approach than a dilute, post-reaction mixture. This workflow ensures that reactive waste is never improperly handled.

G start Identify Waste Stream Containing (2-Fluoroprop-2-en-1-yl)(methyl)amine decision1 Is the waste unreacted, neat reagent or a concentrated solution? start->decision1 proc_B PROCEDURE B: Disposal of Unused Reagent decision1->proc_B  Yes   proc_A PROCEDURE A: Disposal of Reaction Waste decision1->proc_A  No (Dilute Reaction Mixture)   contact_EHS DO NOT ATTEMPT TO QUENCH. Secure in original, labeled container. Contact EHS for hazardous waste pickup. proc_B->contact_EHS quench Follow established, validated quenching protocol within a fume hood. (See Procedure A for details) proc_A->quench collect Collect quenched waste in a dedicated, labeled hazardous waste container. quench->collect

Caption: Decision workflow for selecting the correct disposal procedure.

Step-by-Step Disposal Procedures

Procedure A: Disposal of Dilute Post-Reaction Waste

This procedure is for aqueous or organic waste streams where the (2-Fluoroprop-2-en-1-yl)(methyl)amine has been consumed or is present in low concentrations. The primary goal is to ensure any residual reactive material is safely neutralized before collection.

  • Preparation: Conduct all steps in a chemical fume hood. Ensure an appropriate neutralizing agent (e.g., a weak acid like citric acid for basic amine waste, or sodium bicarbonate for acidic waste) is prepared and ready in a separate flask, cooled in an ice bath.

  • Cooling: Cool the reaction vessel containing the waste stream to 0°C in an ice-water bath to manage any potential exothermic reaction during neutralization.

  • Slow Addition: While vigorously stirring the waste, slowly add the appropriate neutralizing agent dropwise via an addition funnel. Monitor the temperature closely. Do not allow it to rise significantly.

  • pH Check: Once the addition is complete, allow the mixture to slowly warm to room temperature. Check the pH to ensure neutralization is complete (target pH between 6.0 and 8.0).

  • Waste Collection: The neutralized aqueous waste, which may contain fluoride salts, must be disposed of as hazardous waste.[1] Transfer the quenched mixture into a designated, robust, and clearly labeled hazardous waste container. Use a funnel to avoid spills.

  • Labeling: Label the container with a hazardous waste tag, listing all constituents, including the neutralized amine product and any fluoride salts.[8] Example: "Aqueous waste containing neutralized (2-Fluoroprop-2-en-1-yl)(methyl)amine, sodium fluoride, and ethyl acetate."

  • Storage and Pickup: Seal the container tightly and store it in a designated satellite accumulation area, segregated from incompatible materials (especially acids and oxidizers).[9] Schedule a pickup with your institution's EHS office.

Procedure B: Disposal of Unused, Expired, or Neat Reagent

It is critical not to attempt to neutralize or dilute pure, unreacted (2-Fluoroprop-2-en-1-yl)(methyl)amine. The high concentration and reactivity pose a significant safety risk.[8]

  • Do Not Quench: Do not add water, acid, or any other substance to the original container.

  • Inspect Container: Ensure the original container is in good condition, tightly sealed, and free from external contamination. If the container is compromised, consult EHS immediately for guidance on overpacking.

  • Labeling: Ensure the container's original label is intact and legible. Affix a hazardous waste tag to the container, clearly identifying it as "Unused (2-Fluoroprop-2-en-1-yl)(methyl)amine".

  • Contact EHS: Contact your institution's EHS office directly. Inform them you have an unwanted, highly reactive reagent that needs disposal. They are equipped with the expertise and resources to handle and transport such materials safely.[8]

  • Empty Containers: Even "empty" containers of this chemical should be treated as hazardous waste, as they contain residual material. Do not rinse them yourself. Seal the empty container and dispose of it through EHS as you would the neat reagent.[10]

Emergency Procedures: Spill Management

A swift and correct response to a spill is critical to ensure personnel safety.

G start Spill Occurs decision1 Is the spill large (>100 mL), uncontained, or outside a fume hood? start->decision1 major_spill MAJOR SPILL decision1->major_spill  Yes   minor_spill MINOR SPILL decision1->minor_spill  No   evacuate Alert personnel and IMMEDIATELY EVACUATE the area. major_spill->evacuate contain Contain spill with absorbent pads or dikes. minor_spill->contain Notify EHS of cleanup call_EHS Call institutional emergency response / EHS. evacuate->call_EHS absorb Cover with an inert absorbent (e.g., sand, clay, vermiculite). DO NOT use combustible materials. contain->absorb Notify EHS of cleanup collect Using non-sparking tools, collect absorbed material into a sealable, labeled waste container. absorb->collect Notify EHS of cleanup decontaminate Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste. collect->decontaminate Notify EHS of cleanup decontaminate->call_EHS Notify EHS of cleanup

Caption: Emergency response workflow for spills.

Minor Spill Response (<100 mL, within a fume hood)
  • Alert & Isolate: Alert personnel in the immediate area. Ensure the fume hood sash is kept as low as possible.

  • Absorb: Cover the spill with an inert absorbent material like sand, clay, or vermiculite.[7] Do not use paper towels or other combustible materials.

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[7]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Dispose: Label the container, seal it, and dispose of it according to Procedure A.

Major Spill Response (>100 mL or any spill outside a fume hood)
  • Evacuate: Alert all personnel and immediately evacuate the laboratory.[2]

  • Isolate: If possible and safe to do so, close the laboratory doors to contain the vapors.

  • Call for Help: Contact your institution's emergency response line and EHS office immediately.

  • Do Not Re-enter: Do not attempt to clean up a major spill yourself. Wait for trained emergency responders.

References

  • Benchchem. An In-depth Technical Guide on the Safety and Handling of Fluorinated Amine Compounds.
  • Sigma-Aldrich. Safety Data Sheet: Allylamine.
  • ChemicalBook. Allylamine hydrochloride - Safety Data Sheet.
  • CloudSDS. Everything You Need to Know About Allylamine.
  • NOAA. ALLYLAMINE - CAMEO Chemicals.
  • Sigma-Aldrich. Safety Data Sheet (General).
  • American Chemical Society. Hazardous Waste and Disposal Considerations.
  • University of Pennsylvania EHRS. Disposal of Highly Reactive Reagents.
  • Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • Fisher Scientific. Safety Data Sheet: 4-Fluoro-2-methylaniline.
  • Fisher Scientific. Safety Data Sheet: N-Methylpropargylamine.
  • Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • Sigma-Aldrich. Safety Data Sheet: Methylamine solution.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Towson University. HAZARDOUS WASTE MANAGEMENT PROCEDURES.
  • US EPA. Steps in Complying with Regulations for Hazardous Waste.
  • US EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

Sources

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